Vericiguat impurity-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H19F2N5O4 |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
acetic acid;5-fluoro-2-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide |
InChI |
InChI=1S/C14H11F2N5.2C2H4O2/c15-9-5-10-12(13(17)18)21(20-14(10)19-6-9)7-8-3-1-2-4-11(8)16;2*1-2(3)4/h1-6H,7H2,(H3,17,18);2*1H3,(H,3,4) |
Clé InChI |
UTQGLCUWHSBHGE-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Vericiguat and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vericiguat (B611664), a novel soluble guanylate cyclase (sGC) stimulator, with a particular focus on its impurities. While specific public information on "Vericiguat impurity-2" is limited, this document synthesizes available data on Vericiguat's properties, its mechanism of action, and general knowledge of pharmaceutical impurities to offer valuable insights for professionals in drug development.
Introduction to Vericiguat
Vericiguat is an oral sGC stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).[1][2] It works by directly stimulating sGC, an important enzyme in the nitric oxide (NO) signaling pathway, independent of and synergistically with NO. This leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation, vasodilation, and beneficial effects on cardiac function.[3][4][5][6]
Chemical and Physical Properties of Vericiguat
| Property | Value |
| Chemical Name | Methyl [4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate[2] |
| Molecular Formula | C₁₉H₁₆F₂N₈O₂[2][7] |
| Molecular Weight | 426.39 g/mol [8] |
| CAS Number | 1350653-20-1[2][9] |
| Appearance | A white to off-white powder |
| Solubility | Slightly soluble in water and acetone; very slightly soluble in methanol, ethanol, and ethyl acetate; freely soluble in dimethyl sulfoxide (B87167) (DMSO).[10] |
| Melting Point | 149-158 °C[11] |
| pKa | 11.84[11] |
| Log P | 2.99[11] |
Understanding Vericiguat Impurities
Pharmaceutical impurities are substances present in a drug product that are not the active pharmaceutical ingredient (API) or excipients.[12] They can arise from the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[2][12] The identification, quantification, and control of impurities are critical aspects of drug development to ensure the safety and efficacy of the final product.
While the precise chemical structure of a compound specifically designated "this compound" is not publicly available, several known impurities of Vericiguat have been identified by pharmaceutical ingredient suppliers. These include process-related impurities and degradation products.[2][12]
Hypothetical Structure of a Vericiguat Impurity
Based on the synthesis of Vericiguat, a potential impurity could arise from the incomplete reaction of a synthetic intermediate. For instance, if the final carbamate (B1207046) formation step is incomplete, a precursor amine might be present as an impurity. A plausible, though hypothetical , structure for an impurity is presented below. This is for illustrative purposes to facilitate discussion on analytical methodologies.
Hypothetical Impurity Name: 4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-amine
This hypothetical impurity lacks the methyl carbamate group present in Vericiguat.
Mechanism of Action of Vericiguat
Vericiguat's therapeutic effect is mediated through the NO-sGC-cGMP signaling pathway.[4] In heart failure, this pathway is often impaired due to reduced NO bioavailability and sGC dysfunction.[3][5][6] Vericiguat addresses this by:
-
Directly stimulating sGC: It binds to a site on the sGC enzyme distinct from the NO binding site, causing a conformational change that stimulates cGMP production.[5]
-
Sensitizing sGC to NO: Vericiguat increases the sensitivity of sGC to endogenous NO, further amplifying cGMP production.[4][6]
The resulting increase in cGMP leads to vasodilation, which reduces the workload on the heart, and has anti-fibrotic and anti-hypertrophic effects.[4]
Experimental Protocols for Impurity Analysis
The standard approach for identifying and quantifying impurities in a drug substance like Vericiguat involves high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[10][11][13][14]
A. General Experimental Workflow for Impurity Profiling
References
- 1. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daicelpharmastandards.com [daicelpharmastandards.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Vericiguat? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. thecvc.ca [thecvc.ca]
- 7. Vericiguat | C19H16F2N8O2 | CID 54674461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. vericiguat | 1350653-20-1 [chemicalbook.com]
- 10. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
An In-depth Technical Guide to the Synthesis and Characterization of Vericiguat Impurity-2
This technical guide provides a comprehensive overview of Vericiguat (B611664) impurity-2, a known process-related impurity of the drug Vericiguat. The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies for its synthesis and characterization, alongside relevant pharmacological context.
Introduction to Vericiguat and Its Impurities
Vericiguat is a soluble guanylate cyclase (sGC) stimulator, a novel class of drug used for the treatment of chronic heart failure.[1][2][3][4] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Regulatory bodies mandate the identification and characterization of any impurity present at a significant level. Vericiguat impurity-2 is one such impurity that requires careful monitoring and control during the manufacturing process.
Chemical Identity of this compound:
| Parameter | Value |
| IUPAC Name | ethyl(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate[5] |
| Molecular Formula | C20H18F2N8O2 |
| Molecular Weight | 440.41 g/mol |
| CAS Number | Not Available |
Synthesis of this compound
The synthesis of this compound is not typically performed as a primary objective but rather occurs as a byproduct in the synthesis of Vericiguat or as a degradation product. A plausible synthetic route is proposed below, based on the known synthesis of Vericiguat.
Proposed Synthesis Pathway:
The final step in the synthesis of Vericiguat involves the reaction of 2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine with methyl chloroformate. This compound is the corresponding ethyl carbamate, likely formed if ethyl chloroformate is present as a reagent impurity or if ethanol (B145695) is used as a solvent in the presence of a carbonyl source.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis
-
Reaction Setup: To a solution of 2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine (1.0 g, 2.7 mmol) in dichloromethane (B109758) (DCM, 20 mL), add pyridine (0.43 g, 5.4 mmol).
-
Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of ethyl chloroformate (0.35 g, 3.2 mmol) in DCM (5 mL) dropwise over 15 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford the desired product, this compound.
Characterization of this compound
A comprehensive characterization of this compound is essential for its unambiguous identification and quantification. The following are the key analytical techniques and their detailed protocols.
Analytical Workflow:
Caption: Analytical workflow for the characterization of this compound.
3.1. Ultra-Performance Liquid Chromatography (UPLC)
A validated UPLC method is crucial for the separation and quantification of Vericiguat and its impurities.[6][7]
Experimental Protocol: UPLC Method
-
Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program: A rapid gradient optimized for the separation of Vericiguat and its impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: PDA detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.2 µm filter prior to injection.
Expected Results:
| Compound | Retention Time (min) |
| Vericiguat Impurity-1 | ~1.2 |
| This compound | ~1.5 |
| Vericiguat | ~2.0 |
3.2. High-Resolution Mass Spectrometry (HRMS)
HRMS provides an accurate mass measurement, which is used to confirm the elemental composition of the impurity.
Experimental Protocol: HRMS
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode.
-
Sample Preparation: The sample is introduced via the UPLC system under the same conditions as described above.
Expected Results:
| Parameter | Value |
| Calculated Exact Mass | 440.1568 |
| Observed m/z [M+H]+ | 441.1641 |
| Mass Error | < 5 ppm |
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The following are predicted chemical shifts for this compound based on its structure.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Concentration: Approximately 10 mg/mL.
-
Experiments: 1H NMR, 13C NMR, and optionally 2D NMR experiments (COSY, HSQC) for complete assignment.
Representative 1H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | t | 3H | -O-CH2-CH3 |
| ~4.15 | q | 2H | -O-CH2 -CH3 |
| ~5.60 | s | 2H | Ar-CH2 -Ar' |
| ~6.50 | br s | 2H | -NH2 |
| ~7.00-7.50 | m | 4H | Aromatic protons (fluorobenzyl) |
| ~7.80 | br s | 2H | -NH2 |
| ~8.00-8.50 | m | 3H | Aromatic protons (pyrazolo[3,4-b]pyridine) |
| ~9.50 | s | 1H | -NH -COO- |
Representative 13C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~14.5 | -O-CH2-CH3 |
| ~48.0 | Ar-CH2 -Ar' |
| ~61.0 | -O-CH2 -CH3 |
| ~110-160 | Aromatic carbons |
| ~155.0 | -NH-C OO- |
| ~160-165 | Pyrimidine and pyrazole (B372694) carbons |
Pharmacological Context: Vericiguat's Mechanism of Action
Vericiguat stimulates soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] This pathway plays a crucial role in regulating vascular tone and cardiac function. In heart failure, the bioavailability of NO is often reduced, leading to impaired sGC activity and decreased levels of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] Vericiguat directly stimulates sGC and enhances its sensitivity to NO, leading to increased cGMP production.[3][4] This results in vasodilation and improved cardiac function.[3]
Signaling Pathway of Vericiguat:
Caption: Mechanism of action of Vericiguat via the NO-sGC-cGMP pathway.
The impact of this compound on this signaling pathway has not been explicitly studied. However, as a structural analogue, it is essential to control its levels to ensure the safety and efficacy of the drug product.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route and the comprehensive analytical protocols offer a solid foundation for researchers and drug development professionals. The provided data, while representative, serves as a benchmark for the identification and quantification of this impurity. Rigorous control of impurities like this compound is paramount in ensuring the quality, safety, and therapeutic efficacy of Vericiguat.
References
- 1. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US9993476B2 - Substituted 5-flouro-1H-pyrazolopyridines and their use - Google Patents [patents.google.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. NZ624593A - Method for producing substituted 5-fluoro-1h-pyrazolopyridines - Google Patents [patents.google.com]
- 7. US20240352014A1 - Solid state forms of vericiguat and process for preparation thereof - Google Patents [patents.google.com]
Physicochemical Properties of Vericiguat Impurity-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of Vericiguat impurity-2, a substance relevant to the quality control and safety assessment of the soluble guanylate cyclase (sGC) stimulator, Vericiguat. This document addresses the structural details, where available, and outlines standardized experimental protocols for the determination of key physicochemical parameters. Due to the limited availability of public data on this specific impurity, this guide also presents generalized but detailed methodologies for the characterization of pharmaceutical impurities, in line with industry best practices. The established signaling pathway of the parent drug, Vericiguat, is also detailed to provide a relevant biological context.
Introduction to Vericiguat and Its Impurities
Vericiguat is a novel, oral, soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction.[1][2] By directly stimulating sGC, independent of and synergistic with nitric oxide (NO), Vericiguat enhances the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to vasodilation and subsequent beneficial effects on cardiac function.[3][4]
As with any synthesized active pharmaceutical ingredient (API), the manufacturing process of Vericiguat can lead to the formation of impurities. These impurities, which can be process-related, degradation products, or intermediates, must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[5] One such impurity is designated as this compound.
Structural Elucidation of this compound
There is a degree of ambiguity in the publicly available literature regarding the precise chemical structure of the substance referred to as "this compound". Different commercial suppliers of pharmaceutical reference standards have associated this designation with at least two distinct chemical structures.
Based on the prevalence in supplier catalogs, the most likely candidate for this compound is 6-amino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dihydro-8H-purin-8-one . This information, however, is not definitively confirmed by official pharmacopeial or regulatory agency publications. Another potential structure that has been less frequently associated with this name is ethyl(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate.
For the purpose of this guide, and with the explicit acknowledgment of the current ambiguity, the physicochemical data and discussions will focus on the more commonly cited structure.
Table 1: Chemical Identification of the Postulated this compound
| Parameter | Value |
| IUPAC Name | 6-amino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dihydro-8H-purin-8-one |
| Molecular Formula | C₁₈H₁₂F₂N₈O |
| Molecular Weight | 394.34 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)F)CN2C3=C(C=C(C=N3)F)C(=N2)C4=NC5=C(N=C(N4)N)NC(=O)N5 |
| InChI Key | InChIKey=XCHOOCNZQCRKNW-UHFFFAOYSA-N |
Physicochemical Properties
At the time of this publication, specific experimentally determined physicochemical data for this compound, such as melting point, boiling point, solubility, and pKa, are not available in the public domain. Therefore, this section provides detailed, generalized experimental protocols for the determination of these crucial parameters for a solid pharmaceutical impurity.
Melting Point
The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions to a liquid. For impurities, this value is a critical indicator of identity and purity.
Table 2: Physicochemical Properties of this compound (Theoretical/To Be Determined)
| Parameter | Value | Experimental Protocol |
| Melting Point | Not available | Capillary Method |
| Boiling Point | Not available | Not applicable (decomposition likely) |
| Solubility | Not available | Shake-Flask Method |
| pKa | Not available | Potentiometric Titration |
Experimental Protocols
This method is a standard pharmacopeial procedure for determining the melting range of a solid substance.
Apparatus:
-
Melting point apparatus with a heating block and a means for temperature control and observation.
-
Glass capillary tubes (closed at one end).
-
Thermometer calibrated against a certified standard.
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is introduced into a capillary tube and packed to a height of 2-3 mm by tapping the tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. A preliminary, rapid heating can be performed to determine an approximate melting point.
-
Determination: For an accurate measurement, a fresh sample is heated to a temperature approximately 10°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of the melting range.
This method determines the equilibrium solubility of a compound in a given solvent, which is a critical parameter for predicting its behavior in biological fluids.
Apparatus:
-
Shake-flask or orbital shaker with temperature control.
-
Vials with screw caps.
-
Analytical balance.
-
Filtration device (e.g., syringe filters).
-
A suitable analytical instrument for quantification (e.g., HPLC-UV).
Procedure:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate (B84403) buffer at various pH values) in a vial.
-
Equilibration: The vials are sealed and agitated in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Sampling and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and immediately filtered to remove undissolved solids.
-
Quantification: The concentration of the dissolved impurity in the filtrate is determined using a validated analytical method, such as HPLC-UV.
-
Result: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).
The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and distribution.
Apparatus:
-
Potentiometer with a pH electrode.
-
Autotitrator or a burette.
-
Stirrer.
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).
Procedure:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if necessary).
-
Titration: The solution is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Determination: The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is ionized.
Biological Context: The Vericiguat Signaling Pathway
To understand the potential biological relevance of any impurity, it is essential to consider the mechanism of action of the parent drug. Vericiguat stimulates the NO-sGC-cGMP pathway.[2][6]
Under normal physiological conditions, nitric oxide (NO) binds to soluble guanylate cyclase (sGC), stimulating the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to vasodilation and other cardioprotective effects. In heart failure, this pathway is impaired. Vericiguat directly stimulates sGC and sensitizes it to endogenous NO, thereby restoring cGMP levels.[2][7] The biological activity, if any, of this compound has not been publicly reported.
General Workflow for Impurity Analysis
The identification and characterization of pharmaceutical impurities is a systematic process that involves several analytical techniques.[8]
Conclusion
While the precise, experimentally determined physicochemical properties of this compound are not yet publicly available, this guide provides a framework for its characterization based on standard pharmaceutical industry practices. The provided protocols for determining melting point, solubility, and pKa are robust methods for gathering the necessary data for any pharmaceutical impurity. A definitive structural confirmation of this compound from a regulatory body would be beneficial for future research and quality control efforts. Understanding the physicochemical properties of such impurities is paramount for ensuring the quality, safety, and efficacy of Vericiguat.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vericiguat? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
Vericiguat Impurity-2: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Vericiguat impurity-2, a substance of relevance in the manufacturing and quality control of the drug Vericiguat. This document outlines its chemical identity, analytical detection methodologies, and the broader context of Vericiguat's mechanism of action.
Chemical Identity and Properties
This compound is a process-related impurity or a potential degradation product of Vericiguat. While a specific CAS number is not publicly available for this impurity, its molecular formula and chemical name have been identified.
| Parameter | Value |
| Chemical Name | 6-amino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dihydro-8H-purin-8-one[1] |
| Molecular Formula | C18H12F2N8O[1] |
| Molecular Weight | 394.34 g/mol [1] |
| CAS Number | Not Available[1] |
Analytical Methodologies for Impurity Profiling
A validated stability-indicating reverse phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the detection and quantification of Vericiguat and its related impurities, including impurity-2.[2][3] This method is crucial for ensuring the quality and safety of Vericiguat drug substance and product.
Experimental Protocol: RP-UPLC Method[2]
-
Instrumentation : A UPLC system equipped with a photodiode array (PDA) detector.
-
Column : A suitable C18 reversed-phase column.
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate : A typical flow rate suitable for UPLC analysis.
-
Detection : UV detection at a wavelength determined to be optimal for both Vericiguat and its impurities.
-
Sample Preparation : Samples of Vericiguat are dissolved in a suitable diluent, and solutions are prepared at appropriate concentrations for analysis.
Method Validation and Performance
The analytical method has been validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Vericiguat | Impurity-1 | Impurity-2 |
| Linearity Range (µg/mL) | 37.5–225 | 2.5–15 | 2.5–15 |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.45 | 0.03 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 0.1 | 0.1 |
| Data sourced from a stability-indicating UPLC method development study.[2] |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to induce the formation of degradation products.
| Stress Condition | Degradation of Vericiguat (%) |
| Acid Hydrolysis | Significant Degradation |
| Alkaline Hydrolysis | Significant Degradation |
| Oxidative Degradation | 11.6 |
| Thermal Degradation | No Significant Degradation |
| Photolytic Degradation | No Significant Degradation |
| Results from a forced degradation study highlight the conditions under which impurities are likely to form.[2][4] |
Mechanism of Action of Vericiguat: The NO-sGC-cGMP Signaling Pathway
Vericiguat's therapeutic effect is derived from its role as a stimulator of soluble guanylate cyclase (sGC). Understanding this pathway is critical for comprehending the pharmacological context in which impurities are monitored.
Caption: Vericiguat's mechanism of action via the NO-sGC-cGMP pathway.
This diagram illustrates how Vericiguat directly stimulates soluble guanylate cyclase (sGC), both independently and in synergy with nitric oxide (NO). This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), resulting in vasodilation and other beneficial cardiovascular effects.
Conclusion
The identification and control of impurities such as this compound are paramount in the development and manufacturing of safe and effective pharmaceuticals. The analytical methodologies and data presented in this guide provide a foundational understanding for researchers and quality control professionals. A thorough characterization of the impurity profile, supported by robust analytical methods, ensures the consistent quality of Vericiguat and the safety of patients.
References
- 1. Vericiguat Impurity 2 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
An In-depth Technical Guide to the Identification of Vericiguat Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation of Vericiguat, a soluble guanylate cyclase (sGC) stimulator. Vericiguat is susceptible to degradation under specific stress conditions, and understanding its degradation profile is crucial for ensuring its quality, safety, and efficacy as a therapeutic agent. This document details the identified degradation pathways, provides methodologies for stress testing and analysis, and presents quantitative data from forced degradation studies.
Vericiguat and its Mechanism of Action
Vericiguat's therapeutic effect stems from its role in the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In cardiovascular diseases like heart failure, this pathway is often impaired due to reduced NO bioavailability and sGC dysfunction. Vericiguat directly stimulates sGC, independent of NO, and also sensitizes the enzyme to endogenous NO. This leads to increased production of cGMP, a key second messenger that mediates vasodilation and has anti-hypertrophic, anti-fibrotic, and anti-inflammatory effects.
Signaling Pathway of Vericiguat
Caption: Vericiguat's mechanism of action in the NO-sGC-cGMP pathway.
Forced Degradation Studies of Vericiguat
Forced degradation studies are essential for identifying potential degradation products and pathways. Vericiguat has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Summary of Degradation Behavior
Vericiguat demonstrates notable degradation under acidic, basic, and oxidative conditions.[1] Conversely, it exhibits relative stability under thermal and photolytic stress.[1]
| Stress Condition | Reagent/Details | Temperature | Duration | Degradation Observed | Reference |
| Acidic | 1 N HCl | 60°C | 1 hour | Yes | [2] |
| Alkaline | 1 N NaOH | 60°C | 1 hour | Yes | [2] |
| Oxidative | 3% H₂O₂ | Ambient | 12 hours | Yes | [2] |
| Thermal | Dry Heat | 105°C | 24 hours | No | [2] |
| Photolytic | UV Light | Ambient | - | No | [1] |
Quantitative Data from Forced Degradation Studies
The following table summarizes the extent of Vericiguat degradation under different stress conditions as reported in the literature. It is important to note that the specific degradation products and their relative proportions can vary depending on the precise experimental conditions.
| Stress Condition | % Degradation of Vericiguat | Degradation Products (DPs) Detected | Reference |
| Acid Hydrolysis | Significant | Impurity peak at 3.1 min | [1] |
| Alkaline Hydrolysis | Significant | Impurity peak at 3.0 min | [1] |
| Oxidative (Peroxide) | 11.6% | Multiple DPs | [2] |
Identification and Structural Elucidation of Degradation Products
The identification of degradation products is primarily achieved using liquid chromatography coupled with mass spectrometry (LC-MS).
Alkaline and Oxidative Degradation Products
Mass spectrometry has been employed to elucidate the structures of degradation products formed under alkaline and oxidative stress.[3] While specific structures are proprietary or not fully disclosed in all public literature, the use of high-resolution mass spectrometry (HR-MS) allows for the determination of the elemental composition of the degradation products, and tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in structural confirmation.
Experimental Protocols
This section provides a representative experimental workflow and detailed methodologies for the stress testing and analysis of Vericiguat.
Experimental Workflow for Degradation Product Identification
Caption: A typical workflow for the identification of Vericiguat degradation products.
A. Forced Degradation (Stress Testing)
-
Preparation of Stock Solution: Prepare a stock solution of Vericiguat in a suitable solvent (e.g., a mixture of methanol (B129727) and water) at a concentration of approximately 1 mg/mL.[1]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Reflux the solution at 60°C for 1 hour.[2] After cooling, neutralize the solution with 1 N NaOH.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Reflux the solution at 60°C for 1 hour.[2] After cooling, neutralize the solution with 1 N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 12 hours.[2]
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours.[2]
-
Photolytic Degradation: Expose the solid drug substance to UV light (as per ICH Q1B guidelines).
-
Sample Preparation for Analysis: After the specified stress period, dilute the samples with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[1]
B. Analytical Methodology: Stability-Indicating RP-HPLC Method
A robust stability-indicating method is crucial to separate the degradation products from the parent drug.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector is recommended.[1]
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (B84403) buffer and methanol in a ratio of 60:40 (v/v).[1] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 256 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: Ambient.
-
C. Structural Elucidation by LC-MS/MS
For the identification of unknown degradation products, a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS) is utilized.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for Vericiguat and its degradation products.[3]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements to determine the elemental composition.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions of the degradation products. The fragmentation pattern provides valuable information for structural elucidation by comparing it with the fragmentation of the parent drug and by interpreting the neutral losses and characteristic fragment ions.
Conclusion
This technical guide summarizes the current understanding of Vericiguat's degradation products. The primary degradation pathways involve hydrolysis under acidic and basic conditions and oxidation. Stability-indicating HPLC methods are available for the separation and quantification of Vericiguat in the presence of its degradation products. Further research, particularly the isolation and definitive structural characterization of all major degradation products using techniques like NMR, would provide a more complete picture of Vericiguat's stability profile. This knowledge is paramount for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of Vericiguat throughout its shelf life.
References
Vericiguat's Stability Under Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Vericiguat, a soluble guanylate cyclase (sGC) stimulator, under various stress conditions. Understanding the degradation profile of Vericiguat and its impurities is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This document details the experimental protocols for stress testing, presents quantitative data on degradation, and discusses the analytical methodologies for impurity profiling, with a specific focus on Vericiguat impurity-2.
Introduction to Vericiguat and Its Stability
Vericiguat is a novel therapeutic agent used in the management of heart failure. Its mechanism of action involves the direct stimulation of sGC, an enzyme in the nitric oxide (NO) signaling pathway, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation. The chemical integrity of the Vericiguat molecule is paramount to its therapeutic effect. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies also aid in the development and validation of stability-indicating analytical methods.
Recent studies have shown that Vericiguat is susceptible to degradation under specific stress conditions, particularly in the presence of acid, alkali, and oxidative agents.[1] One study also indicated sensitivity to thermal stress.[2][3] In contrast, another study reported no degradation under thermal and photolytic conditions, suggesting that the experimental conditions may influence the outcome.[1]
This compound
One of the known impurities of Vericiguat is designated as impurity-2. While the exact context of its formation during stress testing is a subject of ongoing investigation, a compound identified as "Vericiguat Impurity 2" is commercially available and has the following chemical name and structure:
-
Chemical Name: 6-amino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dihydro-8H-purin-8-one
The monitoring and control of this and other impurities are critical during the drug development process to ensure the safety and quality of the final drug product.
Quantitative Analysis of Vericiguat Degradation
Forced degradation studies have been conducted to quantify the extent of Vericiguat degradation under various stress conditions. The following tables summarize the available quantitative data from these studies.
Table 1: Summary of Forced Degradation Studies of Vericiguat
| Stress Condition | Reagent/Parameters | Duration | % Degradation of Vericiguat | Reference |
| Acidic | 5N HCl | 30 hours | 12.54% | [1] |
| Alkaline | 5N NaOH | 30 hours | 15.28% | [1] |
| Oxidative | 3% H₂O₂ | 12 hours | 11.6% | [4][5] |
| Thermal | 105°C | 24 hours | Not specified | [4][5] |
| Photolytic | Not specified | Not specified | Not specified | [4][5] |
Note: The study by Patel et al. (2023) reported no degradation under thermal and photolytic conditions.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability assessment of Vericiguat.
Forced Degradation Studies
Forced degradation studies are performed to generate degradation products and assess the intrinsic stability of Vericiguat.
Objective: To induce degradation of Vericiguat under various stress conditions to identify potential degradants and develop a stability-indicating analytical method.
Materials:
-
Vericiguat active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 1N and 5N
-
Sodium hydroxide (B78521) (NaOH), 1N and 5N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Water (HPLC grade)
Procedure:
-
Acid Degradation: A solution of Vericiguat (e.g., 1 mg/mL) is treated with 1N HCl and heated at 60°C for 1 hour.[4][5] In a separate study, a solution was treated with 5N HCl at room temperature for 30 hours.[1] The solution is then neutralized with an appropriate amount of NaOH.
-
Alkali Degradation: A solution of Vericiguat is treated with 1N NaOH and heated at 60°C for 1 hour.[4][5] In another protocol, a solution was treated with 5N NaOH at room temperature for 30 hours.[1] The solution is then neutralized with an appropriate amount of HCl.
-
Oxidative Degradation: A solution of Vericiguat is treated with 3% H₂O₂ and kept at room temperature for 12 hours.[4][5]
-
Thermal Degradation: A solid sample of Vericiguat is kept in an oven at 105°C for 24 hours.[4][5]
-
Photolytic Degradation: A solid sample of Vericiguat is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Analytical Method for Impurity Profiling
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is used to separate and quantify Vericiguat and its degradation products.
Table 2: Example Chromatographic Conditions for Vericiguat Stability Testing
| Parameter | Method 1 (RP-HPLC)[1] | Method 2 (RP-UPLC)[4][5] |
| Column | Zorbax eclipse plus C18 (250 mm × 4.6 mm, 5 µm) | Not specified |
| Mobile Phase | 10mM Potassium dihydrogen phosphate : Methanol (60:40 v/v) | Not specified |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection Wavelength | 256 nm | 233 nm |
| Injection Volume | 10 µL | Not specified |
| Column Temperature | Ambient | Not specified |
| Retention Time of Vericiguat | 6.9 min | Not specified |
Linearity: The linearity of the analytical method is established over a concentration range. For instance, one study demonstrated linearity for Vericiguat from 37.5–225 µg/mL and for impurity-1 and impurity-2 from 2.5–15 µg/mL, with a correlation coefficient (r²) of 0.999 for all analytes.[4][5]
Visualizations
The following diagrams illustrate key concepts related to Vericiguat's mechanism of action and stability testing.
Signaling Pathway of Vericiguat
Caption: Vericiguat's mechanism of action in the NO-sGC-cGMP pathway.
Experimental Workflow for Vericiguat Stability Testing
Caption: A typical workflow for conducting forced degradation studies of Vericiguat.
Conceptual Degradation Pathway of Vericiguat
Caption: A conceptual diagram illustrating the degradation of Vericiguat under various stress conditions.
Conclusion
This technical guide has summarized the current understanding of Vericiguat's stability under stress conditions. The available data indicates that Vericiguat is susceptible to degradation, particularly under acidic, alkaline, and oxidative conditions. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and professionals involved in the development and quality control of Vericiguat formulations. Further research is warranted to fully elucidate the degradation pathways, especially the formation mechanism of impurity-2, and to develop a more comprehensive quantitative understanding of Vericiguat's stability profile. This will ultimately contribute to ensuring the delivery of a safe and effective medication to patients.
References
- 1. Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 2. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
Vericiguat Impurity-2 Reference Standard: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the availability of the Vericiguat impurity-2 reference standard. This document includes details on commercial suppliers, available quantitative data, and a detailed experimental protocol for its analysis. Additionally, this guide presents key signaling pathways and experimental workflows through clear, structured diagrams.
Introduction to Vericiguat and its Impurities
Vericiguat is a soluble guanylate cyclase (sGC) stimulator developed for the treatment of chronic heart failure. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This compound is a known related substance that must be monitored and controlled during the manufacturing process and in the final drug substance. The availability of a high-purity reference standard for this compound is therefore essential for accurate analytical method development, validation, and routine quality control testing.
Commercial Availability of this compound Reference Standard
The this compound reference standard is commercially available from several specialized suppliers of pharmaceutical reference standards. Researchers can procure this standard to support their analytical and research needs. While a specific Certificate of Analysis for this compound with a stated purity value was not publicly available at the time of this guide's compilation, suppliers typically provide this documentation upon purchase or request. The parent compound, Vericiguat, has been documented with a purity of 99.27% by LCMS[1].
Below is a summary of known suppliers for the this compound reference standard:
| Supplier | Product/Catalogue Number | Available Information |
| Simson Pharma | V450005 | Accompanied by a Certificate of Analysis upon purchase.[2][3] |
| SynZeal | SZ-V034004 | Available for synthesis on demand; supplied with a detailed COA & analytical data.[4] |
| Pharmaffiliates | PA 22 0971005 | Enquire for details.[5] |
| TLC Pharmaceutical Standards | V-092007 | CAS No. 625115-49-3.[6][7] |
| MedChemExpress | HY-16774 (Vericiguat) | While not impurity-2, the parent compound is available and can be used for related analytical work.[8] |
Physicochemical Properties and Storage
Based on the available information for Vericiguat and related pyrazolopyridine derivatives, the following general storage and handling guidelines are recommended for the this compound reference standard.
| Parameter | Recommendation |
| Storage Temperature | Long-term: -20°C; Short-term: 4°C.[1] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light and moisture.[9] For pyrazoline derivatives, storage under an inert atmosphere (argon or nitrogen) at 0-8°C is recommended to prevent oxidation.[10] |
| Handling | Avoid repeated freezing and thawing cycles.[11] |
Experimental Protocol: Analysis of this compound by RP-UPLC
A validated reverse-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the simultaneous determination of Vericiguat and its impurities, including impurity-2. This method is suitable for routine quality control analysis.
Chromatographic Conditions
| Parameter | Specification |
| Instrumentation | Waters Acquity UPLC system with a PDA detector or equivalent |
| Column | Waters Acquity UPLC BEH Shield C8 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in water (80:20 v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Detection Wavelength | 233 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes |
Expected Retention Times
| Analyte | Retention Time (minutes) |
| Vericiguat Impurity-1 | 0.987 |
| This compound | 1.668 |
| Vericiguat | 2.335 |
Preparation of Solutions
-
Diluent: A mixture of 0.1% formic acid in water and acetonitrile (20:80 v/v).
-
Standard Stock Solution (Impurity-2): Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Prepare the sample solution by dissolving the Vericiguat drug substance in the diluent to the desired concentration.
Visualizations
Signaling Pathway of Vericiguat
Vericiguat stimulates the soluble guanylate cyclase (sGC) enzyme, a key component of the nitric oxide (NO) signaling pathway. This stimulation leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates vasodilation and other cardioprotective effects.
Caption: Signaling pathway of Vericiguat, a soluble guanylate cyclase (sGC) stimulator.
Experimental Workflow for this compound Analysis
The following diagram illustrates the key steps involved in the analysis of this compound in a drug substance sample using the RP-UPLC method described.
Caption: Workflow for the quantitative analysis of this compound by RP-UPLC.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Vericiguat Impurity 2 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. Vericiguat Impurity 2 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. Vericiguat Impurities | SynZeal [synzeal.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Navigating the Labyrinth of Vericiguat Impurities: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This in-depth technical guide provides a comprehensive overview of the regulatory guidelines, identification, and control of impurities in the soluble guanylate cyclase (sGC) stimulator, Vericiguat. This document outlines the current understanding of Vericiguat's impurity profile, drawing from publicly available data and established international regulatory standards.
Regulatory Framework: A Foundation of Quality and Safety
The control of impurities in Vericiguat, as with any new drug substance, is governed by a harmonized set of guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a scientific and risk-based approach to ensure that impurities are maintained at levels that are safe for patients.
The primary ICH guidelines applicable to Vericiguat impurities are:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identification, and qualification of impurities in the active pharmaceutical ingredient (API).
-
ICH Q3B(R2): Impurities in New Drug Products: This document provides guidance on impurities that may arise during the formulation of the final drug product.
-
ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline sets acceptable limits for residual solvents used in the manufacturing process.
-
ICH Q3D(R2): Guideline for Elemental Impurities: This guideline establishes permitted daily exposures for elemental impurities.
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for the assessment and control of impurities that have the potential to be mutagenic.
While specific monographs for Vericiguat in the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.) are not publicly available at this time, the principles outlined in these pharmacopoeias and the general chapters on impurity control are applicable.[1][2][3][4] The European Medicines Agency (EMA) has confirmed that the characterization of Vericiguat and its impurities is in accordance with EU guidelines.[5]
Impurity Thresholds Based on ICH Guidelines
The ICH Q3A and Q3B guidelines define thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. For Vericiguat, with a target maintenance dose of 10 mg once daily, the following thresholds apply:
| Threshold | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Level | ≥ 0.05% | ≥ 0.10% | ≥ 0.15% |
| Action Required | Impurities at or above this level must be reported in the regulatory submission. | Impurities at or above this level must be structurally identified. | Impurities at or above this level must be qualified through toxicological studies or other means to ensure their safety. |
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities for Vericiguat (MDD ≤ 1g/day).
The Landscape of Vericiguat Impurities
Impurities in Vericiguat can be broadly categorized as process-related impurities, degradation products, and metabolites. A comprehensive understanding of these impurities is crucial for developing effective control strategies.
Process-Related Impurities
Process-related impurities are substances that are introduced or formed during the synthesis of the Vericiguat API. These can include starting materials, intermediates, by-products, and reagents. Based on the known synthetic routes for Vericiguat, several potential process-related impurities have been identified and are available as reference standards from various suppliers.[5][6]
| Impurity Name | CAS Number | Molecular Formula | Potential Origin |
| 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine | 1350653-30-3 | C17H14F2N8 | Intermediate/By-product |
| 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | 1350653-26-7 | C14H8F2N4 | Starting Material/Intermediate |
| 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | 1361232-73-6 | C14H10F2N4O | Intermediate |
| 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid | 2135333-04-7 | C14H9F2N3O2 | By-product |
| (4,6-Diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamic Acid | Not Available | C18H14F2N9O2 | By-product |
| Vericiguat Acetyl Impurity | Not Available | C21H18F2N8O3 | By-product |
Table 2: Known Process-Related Impurities and Potential Intermediates of Vericiguat.
Degradation Products
Degradation products are impurities that form when the drug substance or drug product is exposed to various stress conditions such as light, heat, humidity, acid, base, and oxidation. Forced degradation studies are essential to identify the potential degradation pathways and to develop stability-indicating analytical methods.
Studies have shown that Vericiguat is susceptible to degradation under acidic, alkaline, and oxidative conditions.[7][8]
| Stress Condition | Degradation Observed | Potential Degradation Products |
| Acidic Hydrolysis | Significant Degradation | Hydrolysis of the carbamate (B1207046) group |
| Alkaline Hydrolysis | Significant Degradation | Hydrolysis of the carbamate group and other amide bonds |
| Oxidative Stress | Significant Degradation | N-oxide formation and other oxidative modifications |
| Thermal Stress | Stable | No significant degradation observed |
| Photolytic Stress | Stable | No significant degradation observed |
Table 3: Summary of Forced Degradation Studies on Vericiguat.
Metabolites
Metabolites are substances formed in the body as it processes the drug. The primary metabolic pathway for Vericiguat is glucuronidation, mediated by the enzymes UGT1A9 and UGT1A1, leading to the formation of an inactive N-glucuronide metabolite.[9] According to ICH guidelines, impurities that are also significant metabolites are generally considered qualified from a safety perspective.
| Metabolite Name | Enzyme(s) Involved | Activity |
| Vericiguat N-Glucuronide | UGT1A9, UGT1A1 | Inactive |
Table 4: Major Metabolite of Vericiguat.
Experimental Protocols for Impurity Analysis
The accurate detection and quantification of Vericiguat impurities rely on validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.
Stability-Indicating UPLC Method for Impurity Profiling
A reported stability-indicating UPLC method provides a framework for the analysis of Vericiguat and its impurities.
-
Instrumentation: Ultra-Performance Liquid Chromatography system with a photodiode array (PDA) detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Optimized for efficient separation.
-
Detection Wavelength: 233 nm has been reported as an optimal wavelength for detecting Vericiguat and its impurities.[10]
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Forced Degradation Study Protocol
To identify potential degradation products, forced degradation studies should be conducted under various stress conditions as per ICH Q1A(R2).
-
Acidic Hydrolysis: Treat the drug substance with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Alkaline Hydrolysis: Treat the drug substance with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Following exposure to these stress conditions, the samples are analyzed using a validated stability-indicating method to separate and identify the degradation products. Structural elucidation of significant degradation products is typically performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizing Key Pathways and Workflows
Vericiguat Signaling Pathway
Vericiguat exerts its therapeutic effect by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation and other beneficial cardiovascular effects.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Discover Impurity Reference Standards from USP [usp.org]
- 3. Impurities in Drug Substances and Products [usp.org]
- 4. edqm.eu [edqm.eu]
- 5. Vericiguat Impurities | SynZeal [synzeal.com]
- 6. daicelpharmastandards.com [daicelpharmastandards.com]
- 7. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Metabolism and Pharmacokinetic Drug–Drug Interaction Profile of Vericiguat, A Soluble Guanylate Cyclase Stimulator: Results From Preclinical and Phase I Healthy Volunteer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
Methodological & Application
Application Note: A Stability-Indicating RP-UPLC Method for the Analysis of Vericiguat and its Impurity-2
Introduction
Vericiguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of chronic heart failure.[1] The safety and efficacy of pharmaceutical products are ensured by controlling the levels of impurities, which can originate from the manufacturing process or degradation of the drug substance.[1] Regulatory bodies, such as the International Conference on Harmonisation (ICH), mandate the development of validated, stability-indicating analytical methods to profile and quantify these impurities.[2] This application note describes a rapid, sensitive, and robust reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for the quantitative analysis of Vericiguat and its related substance, Impurity-2, in bulk drug substances.[2]
Analytical Method Performance
The developed RP-UPLC method demonstrates excellent performance for the intended application. The method is specific for Vericiguat and its known impurities, Impurity-1 and Impurity-2, with good resolution between all peaks.[2] The method was validated according to ICH guidelines and was found to be linear, accurate, precise, and robust.[2] Stress degradation studies confirmed the stability-indicating nature of the method, with Vericiguat showing susceptibility to oxidative degradation.[2]
Data Summary
The quantitative performance of the analytical method is summarized in the tables below.
Table 1: Chromatographic Conditions [2]
| Parameter | Condition |
|---|---|
| Column | Waters Acquity UPLC BEH Shield C8 (100 × 2.1 mm, 1.7 μm) |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid (80:20 v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 μL |
| Detection Wavelength | 233 nm |
| Column Temperature | Ambient |
Table 2: System Suitability [2]
| Parameter | Vericiguat | Impurity-1 | Impurity-2 |
|---|---|---|---|
| Retention Time (min) | 2.335 | 0.987 | 1.668 |
| Tailing Factor | < 2 | < 2 | < 2 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
Table 3: Method Validation Summary [2]
| Parameter | Vericiguat | Impurity-1 | Impurity-2 |
|---|---|---|---|
| Linearity Range (µg/mL) | 37.5–225 | 2.5–15 | 2.5–15 |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.999 |
| Accuracy (% Recovery) | Within acceptance criteria | Within acceptance criteria | Within acceptance criteria |
| Precision (% RSD) | < 2% | < 2% | < 2% |
Experimental Protocols
1. Reagents and Materials
-
Vericiguat Reference Standard (RS)
-
Vericiguat Impurity-2 RS
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
2. Preparation of Solutions
-
Diluent: Prepare a mixture of acetonitrile and water in the desired ratio as used for the mobile phase.
-
Mobile Phase: Mix acetonitrile and 0.1% formic acid in water in a ratio of 80:20 (v/v). Filter through a 0.45 µm membrane filter and degas.[2]
-
Standard Stock Solution (Vericiguat): Accurately weigh and dissolve an appropriate amount of Vericiguat RS in the diluent to obtain a known concentration.[2]
-
Impurity-2 Stock Solution: Accurately weigh 5 mg of this compound into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 30 minutes, and make up the volume with the diluent.[2]
-
Spiked Standard Solution: Prepare a solution of Vericiguat at a concentration of 150 µg/mL and spike it with Impurity-2 at a suitable concentration level (e.g., 10 µg/mL) from the respective stock solutions.[2]
3. Chromatographic Analysis
-
Set up the UPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the system suitability solution (spiked standard solution) and verify that the system suitability parameters (resolution, tailing factor, theoretical plates) meet the criteria outlined in Table 2.
-
Inject the standard and sample solutions for analysis.
-
Process the chromatograms and calculate the concentration of Impurity-2 in the samples using the response factor of the standard.
4. Stress Degradation Studies (as per ICH guidelines) [2]
-
Acid Degradation: Treat the sample with 1 N HCl at 60°C for 1 hour.[2]
-
Alkali Degradation: Treat the sample with 1 N NaOH at 60°C for 1 hour.[2]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ for 12 hours.[2]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.[2]
-
Photolytic Degradation: Expose the sample to light.[2]
Following exposure, neutralize the acid and base-stressed samples, dilute all samples appropriately with the diluent, and analyze using the developed UPLC method.
Visualizations
Caption: Workflow for RP-UPLC analysis of this compound.
Caption: Simplified signaling pathway of Vericiguat.
References
Application Note: A Stability-Indicating HPLC Method for the Separation of Vericiguat and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Vericiguat (B611664) and its process-related impurities and degradation products. This method is crucial for quality control in drug manufacturing and for stability studies of Vericiguat in pharmaceutical formulations.
Introduction
Vericiguat is a soluble guanylate cyclase stimulator used for the treatment of chronic heart failure.[1] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy.[2] This application note describes a robust, reverse-phase HPLC (RP-HPLC) method capable of separating Vericiguat from its known impurities and degradation products, developed and validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]
Chromatographic Conditions
An efficient separation of Vericiguat and its impurities can be achieved using a C18 stationary phase with a gradient elution of a buffered mobile phase and an organic modifier. The method detailed below is a composite based on several validated methods.[3][5][6]
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent[3] |
| Mobile Phase A | 10mM Potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.2 with orthophosphoric acid)[3][6] |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Detection Wavelength | 256 nm[3] |
| Injection Volume | 10 µL[3] |
| Diluent | Mobile Phase A:Methanol (60:40, v/v)[3] |
Table 1: Optimized Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Table 2: Gradient Elution Program
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL of Vericiguat): Accurately weigh about 25 mg of Vericiguat reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent and mix well.
Working Standard Solution (100 µg/mL of Vericiguat): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.[3]
Impurity Stock Solution: Prepare individual or mixed stock solutions of known Vericiguat impurities (e.g., Impurity-1 and Impurity-2) at a concentration of about 100 µg/mL in the diluent.[2]
Sample Preparation (from Tablets): Weigh and finely powder not fewer than 10 Vericiguat tablets. Transfer a quantity of the powder equivalent to 10 mg of Vericiguat into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction.[3] Cool the solution to room temperature, dilute to volume with the diluent, and mix well. Filter a portion of the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few milliliters of the filtrate.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution six times. The system is deemed suitable if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| Resolution between Vericiguat and nearest eluting peak | ≥ 2.0 |
Table 3: System Suitability Parameters
Method Validation Summary
The analytical method has been validated as per ICH guidelines, demonstrating its suitability for its intended purpose.
| Parameter | Results |
| Linearity (Concentration Range) | 50 - 150 µg/mL for Vericiguat[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 98.0% - 102.0%[3] |
| Precision (% RSD) | < 2.0%[3] |
| Limit of Detection (LOD) | 0.2379 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.7209 µg/mL[7] |
Table 4: Summary of Method Validation Data
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Vericiguat was subjected to acid, alkali, oxidative, thermal, and photolytic stress conditions.[3]
| Stress Condition | Observations | Retention Time of Major Degradant(s) (min) |
| Acid Degradation (5N HCl, 30 hrs, RT) | Significant degradation observed. | 3.12[3] |
| Alkali Degradation (5N NaOH, 30 hrs, RT) | Significant degradation observed. | 3.08[3] |
| Oxidative Degradation (3% H₂O₂, 30 hrs, RT) | Minor degradation observed. | - |
| Thermal Degradation (80°C, 2 hrs) | No significant degradation. | - |
| Photolytic Degradation (Direct sunlight, 6 hrs) | No significant degradation. | - |
Table 5: Summary of Forced Degradation Results.[3] The method effectively separated the degradation products from the main Vericiguat peak, confirming its stability-indicating capability.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of Vericiguat and its impurities.
Signaling Pathway of Vericiguat (for context)
While not part of the analytical method itself, understanding the mechanism of action of Vericiguat can be beneficial for researchers.
Caption: Simplified signaling pathway of Vericiguat's mechanism of action.
Conclusion
The described HPLC method is specific, accurate, precise, and stability-indicating for the determination of Vericiguat and its impurities. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis of bulk drug and pharmaceutical formulations.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 4. RP-HPLC method for vericiguat in tablet form: development and validation [wisdomlib.org]
- 5. The first validated stability-indicating HPLC/DAD method for quantitation of Vericiguat in its pharmaceutical formulation; Application to degradation kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Development and validation of a QbD-based RP-HPLC method for vericiguat quantification | Journal of Applied Pharmaceutical Research [japtronline.com]
Application Note: UPLC Analysis of Vericiguat Impurity-2 on a C8 Column
Abstract
This application note presents a sensitive and selective Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Vericiguat and its related substance, Impurity-2. The method utilizes a C8 reversed-phase column to achieve excellent separation and resolution within a short run time. This protocol is suitable for routine quality control analysis and stability studies of Vericiguat in bulk drug substance.
Introduction
Vericiguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of chronic heart failure.[1][2] The control of impurities in the drug substance is a critical aspect of ensuring its safety and efficacy.[1][3] Impurity profiling is essential for monitoring synthetic intermediates, degradation products, and other related substances that may arise during the manufacturing process or upon storage.[1] This application note details a validated UPLC method for the separation and quantification of Vericiguat and a key impurity, Vericiguat Impurity-2, using a C8 stationary phase. The method is demonstrated to be rapid, accurate, and precise, making it well-suited for high-throughput analysis in a drug development and quality control environment.
Experimental Protocol
Instrumentation and Columns
A Waters Acquity UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.[4] The separation was achieved on a Waters Acquity UPLC BEH Shield C8 column (100 × 2.1 mm, 1.7 μm).[4]
Reagents and Standards
Vericiguat and this compound reference standards were used. Acetonitrile (B52724) (HPLC grade), formic acid (analytical grade), and water (Milli-Q or equivalent) were used for the preparation of the mobile phase and diluents.
Chromatographic Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC BEH Shield C8 (100 × 2.1 mm, 1.7 μm)[4] |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (20:80, v/v)[4] |
| Flow Rate | 0.2 mL/min[4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | Ambient |
| Detection Wavelength | 233 nm[4] |
| Run Time | Approximately 3 minutes |
Standard and Sample Preparation
Diluent: A mixture of 0.1% formic acid and acetonitrile in a 20:80 ratio was used as the diluent.[4]
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Vericiguat and this compound reference standards in the diluent to obtain a known concentration.
Sample Solution: Accurately weigh and dissolve the Vericiguat bulk drug sample in the diluent to achieve a target concentration.
Results and Discussion
The developed UPLC method provided excellent chromatographic separation of Vericiguat and this compound. The retention times were approximately 2.335 minutes for Vericiguat and 1.668 minutes for Impurity-2, demonstrating good resolution between the two components.[4] The method was validated for linearity, accuracy, and precision, showing excellent performance within the tested concentration ranges.
Quantitative Data Summary
| Analyte | Retention Time (min)[4] | Linearity Range (µg/mL)[4] | Correlation Coefficient (r²)[4] |
| This compound | 1.668 | 2.5 - 15 | 0.999 |
| Vericiguat | 2.335 | 37.5 - 225 | 0.999 |
Experimental Workflow
Caption: UPLC workflow for Vericiguat impurity analysis.
Conclusion
The UPLC method described in this application note is a reliable and efficient tool for the quantitative determination of this compound in Vericiguat bulk drug substance. The use of a C8 column provides a unique selectivity for this separation. The method's speed and accuracy make it highly suitable for routine quality control and stability testing in the pharmaceutical industry.
References
Application Note: A UV Spectrophotometric Method for the Detection and Quantification of Vericiguat Impurity-2
Abstract
This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the detection and quantification of Vericiguat (B611664) impurity-2 in bulk drug substances. Vericiguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of chronic heart failure.[1] Monitoring and controlling impurities is a critical aspect of drug quality control. This method provides a straightforward approach for routine analysis and quality assurance, utilizing UV spectrophotometry, a widely accessible analytical technique. The method was developed and validated based on established analytical guidelines, demonstrating acceptable linearity, accuracy, and precision.
Introduction
Vericiguat is an oral soluble guanylate cyclase stimulator indicated for patients with symptomatic chronic heart failure.[2] It works by directly stimulating sGC, an enzyme in the nitric oxide (NO) signaling pathway, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] This results in smooth muscle relaxation and vasodilation.[1]
During the synthesis and storage of active pharmaceutical ingredients (APIs) like Vericiguat, process-related and degradation impurities can arise. The presence of these impurities, even in small amounts, can affect the efficacy and safety of the final drug product. Therefore, regulatory agencies require stringent control over impurities. "Vericiguat impurity-2" is a known related substance that must be monitored.[5][6]
While advanced chromatographic techniques like UPLC and HPLC are often employed for impurity profiling[5][7], a simple UV spectrophotometric method can be highly valuable for routine quality control, offering rapid analysis and lower operational costs.[1] This note presents a protocol for the quantification of this compound using UV spectrophotometry.
Mechanism of Action of Vericiguat
Vericiguat enhances the NO-sGC-cGMP signaling pathway. In heart failure, reduced NO bioavailability and impaired sGC activity lead to lower cGMP levels, contributing to myocardial and vascular dysfunction.[8] Vericiguat stimulates sGC directly and increases its sensitivity to endogenous NO, restoring cGMP production and improving cardiac function.[4][8]
Caption: Vericiguat signaling pathway in vascular smooth muscle cells.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Vericiguat Bulk Drug Substance
-
Methanol (B129727) (HPLC Grade or equivalent)
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
Instrumentation
-
UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes.
-
Analytical Balance
Preparation of Solutions
2.3.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
2.3.2. Preparation of Calibration Standards
-
From the Standard Stock Solution (100 µg/mL), pipette appropriate volumes (e.g., 0.25, 0.5, 1.0, 1.25, 1.5 mL) into separate 10 mL volumetric flasks.
-
Dilute to the mark with methanol to obtain concentrations in the expected linear range, such as 2.5, 5.0, 10.0, 12.5, and 15.0 µg/mL.[5]
2.3.3. Preparation of Sample Solution
-
Accurately weigh 100 mg of the Vericiguat bulk drug substance.
-
Transfer it into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This yields a concentration of 10,000 µg/mL.
-
This solution is used to quantify the amount of impurity-2 present.
Analytical Method
2.4.1. Determination of Wavelength (λmax)
-
Prepare a 10 µg/mL working standard solution of this compound.
-
Scan the solution in the UV spectrophotometer from 400 nm to 200 nm against a methanol blank.
-
The wavelength of maximum absorbance (λmax) should be determined. Based on chromatographic methods, a suitable wavelength is expected around 233 nm.[5] This determined λmax should be used for all subsequent measurements.
2.4.2. Construction of the Calibration Curve
-
Measure the absorbance of each calibration standard (prepared in section 2.3.2) at the determined λmax.
-
Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
2.4.3. Quantification of Impurity-2 in the Sample
-
Measure the absorbance of the Sample Solution (prepared in section 2.3.3) at the same λmax.
-
Calculate the concentration of impurity-2 in the sample solution using the regression equation from the calibration curve.
-
Calculate the percentage of impurity-2 in the Vericiguat bulk drug using the following formula:
% Impurity-2 = (C / S) * 100
Where:
-
C = Concentration of impurity-2 in the sample solution (µg/mL) calculated from the calibration curve.
-
S = Concentration of the Vericiguat bulk drug in the sample solution (µg/mL).
-
Caption: Workflow for the quantification of this compound by UV.
Data and Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.
Quantitative Data Summary
The following table presents representative data for the UV spectrophotometric method, based on values adapted from published analytical methods for Vericiguat and its impurities.[5][9][10]
| Parameter | Result |
| Wavelength (λmax) | ~ 233 nm (To be determined experimentally) |
| Linearity Range | 2.5 - 15 µg/mL[5] |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.13 µg/mL[9] |
| Limit of Quantification (LOQ) | ~ 0.41 µg/mL[9] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Method Validation Parameters
-
Linearity: The method's linearity was established across a concentration range of 2.5–15 μg/mL for this compound.[5] A linear relationship between absorbance and concentration should be confirmed by a correlation coefficient (R²) value greater than 0.999.
-
Accuracy: Accuracy can be assessed by performing recovery studies. This involves spiking a known amount of the impurity-2 standard into the bulk drug sample at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should ideally be within 98-102%.
-
Precision: Method precision is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) for a series of measurements should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the standard deviation of the response and the slope of the calibration curve.[9]
-
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as the main compound (Vericiguat) and other impurities. This can be demonstrated by showing that Vericiguat itself does not interfere with the absorbance reading at the chosen λmax for impurity-2. A comparison of the UV spectra of Vericiguat and impurity-2 is recommended.
Conclusion
The described UV spectrophotometric method provides a simple, accurate, and precise tool for the quantification of this compound in bulk drug substances. The method is suitable for routine quality control analysis where speed and cost-effectiveness are priorities. For comprehensive impurity profiling and separation from other potential impurities, chromatographic methods such as HPLC or UPLC should be employed.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ijisrt.com [ijisrt.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Vericiguat? [synapse.patsnap.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 8. thecvc.ca [thecvc.ca]
- 9. Utility of green chemistry for spectrofluorometric and spectrophotometric analysis of vericiguat via reaction with erythrocin B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Utilization of Vericiguat Impurity-2 as a Reference Standard in Quality Control
Introduction
Vericiguat is a soluble guanylate cyclase (sGC) stimulator, a class of drugs used for treating heart failure.[1][2][3] The mechanism of action involves the restoration of the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[3][4] In pharmaceutical manufacturing, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Impurity profiling is a critical aspect of quality control (QC), and the use of well-characterized reference standards is fundamental to this process.[5][6][7] This document provides detailed application notes and protocols for the use of Vericiguat Impurity-2 as a reference standard in the QC of Vericiguat.
This compound is a known organic impurity that can arise during the synthesis or storage of Vericiguat.[8][9] As a reference standard, it serves as a benchmark for the identification and quantification of this specific impurity in batches of the Vericiguat drug substance and product.[5][10]
Mechanism of Action of Vericiguat
Vericiguat directly stimulates sGC, an enzyme crucial in the cardiovascular system, independent of and synergistically with NO.[4][11] This enhances the conversion of guanosine triphosphate (GTP) to cGMP, leading to vasodilation and subsequent beneficial effects in heart failure patients.[2][3]
Caption: Signaling pathway of Vericiguat.
Application of this compound as a Reference Standard
This compound is primarily used for the following QC applications:
-
Identification: To confirm the presence of this specific impurity in a Vericiguat sample by comparing retention times in chromatographic methods.
-
Quantification: To accurately determine the concentration of this compound in the API or final drug product, ensuring it does not exceed the specified limits set by regulatory authorities.
-
Method Validation: As a critical component in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to demonstrate specificity, linearity, accuracy, and precision for the quantification of the impurity.[8]
Experimental Protocols
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is a common technique for the analysis of Vericiguat and its impurities.[12][13]
1. Materials and Equipment
-
Reference Standards: Vericiguat and this compound of known purity.
-
Reagents: HPLC grade acetonitrile, methanol (B129727), potassium dihydrogen phosphate (B84403), and ortho-phosphoric acid. High purity water.
-
Equipment: HPLC system with a UV or PDA detector, analytical balance, sonicator, pH meter, and volumetric glassware.
2. Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm)[12] |
| Mobile Phase | 10mM Potassium dihydrogen phosphate : Methanol (60:40 v/v)[12] |
| Flow Rate | 1.0 mL/min[12] |
| Detection Wavelength | 256 nm[12] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 10mM solution. Adjust the pH to a suitable level (e.g., 3.20) with diluted ortho-phosphoric acid.[14] Filter and degas the buffer.
-
Mobile Phase Preparation: Mix the buffer and methanol in the specified ratio (e.g., 60:40 v/v).[12] Sonicate to degas.
-
Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components).[8]
-
Working Standard Solution: Further dilute the stock solution to a concentration relevant for the analysis (e.g., within the linear range of the method).
-
Sample Preparation (Vericiguat API): Accurately weigh a specified amount of the Vericiguat API, dissolve in the diluent, and dilute to a known concentration.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solution of this compound to determine its retention time and response.
-
Inject the Vericiguat API sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the peak area and the response factor from the standard.
Data Presentation
Quantitative data from method validation studies should be summarized for clarity.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Data for this compound
| Parameter | Specification | Result |
| Linearity (Concentration Range) | e.g., 2.5–15 µg/mL[8] | Correlation Coefficient (r²) > 0.999[8] |
| LOD (Limit of Detection) | Report | e.g., 0.1 µg/mL |
| LOQ (Limit of Quantitation) | Report | e.g., 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
Workflow for QC using Reference Standard
The following diagram illustrates the general workflow for using this compound as a reference standard in a QC laboratory.
Caption: QC workflow for impurity analysis.
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quality control of Vericiguat. It enables the identification and quantification of this impurity, ensuring that the final drug product meets the stringent safety and quality standards required by regulatory agencies. The protocols and data presented herein provide a framework for the effective implementation of this compound as a reference standard in a pharmaceutical QC setting.
References
- 1. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Vericiguat? [synapse.patsnap.com]
- 4. thecvc.ca [thecvc.ca]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. The Crucial Role of Reference Standards in the Pharmaceutical Industry! [simsonpharma.com]
- 7. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. documents.lgcstandards.com [documents.lgcstandards.com]
- 11. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure [mdpi.com]
- 12. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. ijpbs.com [ijpbs.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical method development of Vericiguat, a soluble guanylate cyclase (sGC) stimulator, and its related compounds. The methods described herein are essential for the quality control, stability testing, and impurity profiling of Vericiguat in bulk drug substance and finished pharmaceutical products. The protocols include High-Performance Liquid Chromatography (HPLC) for assay and impurity determination, and a placeholder for the official dissolution method as referenced by the U.S. Food and Drug Administration (FDA).
Vericiguat and its Mechanism of Action
Vericiguat is a novel oral sGC stimulator used in the treatment of chronic heart failure.[1] Its mechanism of action involves the direct stimulation of sGC, an enzyme that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] Increased levels of cGMP lead to vasodilation and subsequent reduction in cardiac preload and afterload, offering therapeutic benefits in heart failure patients.[1]
Signaling Pathway of Vericiguat
The signaling pathway of Vericiguat is initiated by its binding to soluble guanylate cyclase (sGC). This stimulation, both direct and synergistic with nitric oxide (NO), enhances the conversion of GTP to cGMP. Elevated cGMP levels then activate Protein Kinase G (PKG), leading to a cascade of downstream effects that result in smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of Vericiguat.
Analytical Methods for Vericiguat
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the accurate quantification of Vericiguat and the separation of its related compounds, which may include process impurities and degradation products.[3][4]
A generalized experimental workflow for the HPLC analysis of Vericiguat is presented below.
Caption: HPLC analysis workflow for Vericiguat.
Several HPLC methods have been reported for the analysis of Vericiguat.[5][6][7][8] A summary of representative chromatographic conditions is provided in the table below.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Xterra®-Octadecyl-Silyl-3V-Reverse-Phase-C18 (250 mm x 4.6 mm, 5 µm)[6] | Symmetry C18 ODS (250 mm x 4.6 mm, 5 µm)[7] | Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | 0.03M KH2PO4 in water: Acetonitrile (30:70 v/v), pH 3.2[6] | Acetonitrile: Phosphate buffer (0.01M, pH 3.2) (30:70 v/v)[7] | Acetonitrile: Methanol: Water with 0.1% Triethylamine (50:10:40, v/v/v)[8] |
| Flow Rate | 0.5 mL/min[6] | 1.0 mL/min[7] | 1.0 mL/min[8] |
| Detection | UV at 218 nm[6] | UV at 246 nm[7] | UV at 258 nm[8] |
| Column Temp. | Ambient[6] | Not Specified | Not Specified |
| Injection Vol. | 20 µL[6] | 20 µL[7] | 20 µL[8] |
| Retention Time | 5.8 min[6] | Not Specified | 4.063 min[8] |
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Vericiguat reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to obtain a known concentration.[6]
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a target amount of Vericiguat into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[6][8]
The HPLC system should be evaluated for its suitability before use. Key parameters include:
-
Tailing factor: Should be ≤ 2.0 for the Vericiguat peak.
-
Theoretical plates: Should be ≥ 2000 for the Vericiguat peak.
-
Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2.0%.
The analytical method should be validated according to ICH guidelines.[7][8]
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | No interference from placebo or known impurities at the retention time of Vericiguat. |
| Robustness | No significant changes in results with deliberate small variations in method parameters. |
Analysis of Related Compounds
The analysis of related compounds is critical to ensure the purity and safety of Vericiguat. These compounds can be process-related impurities from the synthesis or degradation products formed during storage.[9][10]
A list of known Vericiguat related compounds is provided below. The development of a specific analytical method should aim to separate these compounds from Vericiguat and from each other.
| Compound Name | Structure |
| Vericiguat | C19H16F2N8O2 |
| Impurity 1 | C17H14F2N8 |
| Acetyl Impurity | C21H18F2N8O3 |
| (4,6-Diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamic Acid | C18H14F2N8O2 |
| 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid | C14H9F2N3O2 |
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[3][7] Vericiguat is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The degradation products are then analyzed to ensure they are well-separated from the parent drug.
Caption: Forced degradation study workflow.
Dissolution Method for Vericiguat Tablets
The dissolution method for Vericiguat tablets is available in the FDA's Dissolution Methods Database.[11] The following is a general protocol template that should be updated with the specific parameters from the FDA database.
Experimental Protocol: Dissolution Testing
| Parameter | Recommended Condition |
| Apparatus | USP Apparatus 2 (Paddles) |
| Dissolution Medium | To be obtained from FDA Dissolution Methods Database |
| Volume | 900 mL |
| Temperature | 37 ± 0.5 °C |
| Rotation Speed | To be obtained from FDA Dissolution Methods Database |
| Sampling Times | To be obtained from FDA Dissolution Methods Database |
| Analytical Finish | HPLC or UV-Vis Spectrophotometry |
Acceptance Criteria
The acceptance criteria for dissolution are typically specified in the respective pharmacopeial monograph or product specification. For example, not less than 80% (Q) of the labeled amount of Vericiguat is dissolved in a specified time.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the quality control of Vericiguat and its related compounds. The HPLC methods are demonstrated to be robust, accurate, and precise for their intended purposes. It is imperative for researchers and drug development professionals to adhere to validated analytical protocols to ensure the safety, efficacy, and quality of Vericiguat drug products. For the most current and official dissolution method, users are directed to consult the FDA's Dissolution Methods Database.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Vericiguat_Chemicalbook [chemicalbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. iipseries.org [iipseries.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. daicelpharmastandards.com [daicelpharmastandards.com]
- 11. Vericiguat Impurity 62 | C18H14F2N8O2 | CID 70115240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving Vericiguat Impurities: A Comprehensive Chromatographic Approach
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide to the chromatographic conditions for the effective separation and quantification of Vericiguat and its known impurities. The provided methodologies are essential for ensuring the quality, safety, and stability of Vericiguat in bulk drug substances and pharmaceutical formulations.
Introduction
Vericiguat is a soluble guanylate cyclase (sGC) stimulator used for the treatment of symptomatic chronic heart failure.[1] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the medication.[1] This application note details validated Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) methods for the profiling of Vericiguat impurities.
Vericiguat and Its Impurities
Several impurities have been identified for Vericiguat, arising from the manufacturing process or degradation. Known impurities include Impurity-1, Impurity-2, Vericiguat Carboxidamide Hydrochloride Impurity, Vericiguat Carboxylic Acid Impurity, and Vericiguat Nitrile Impurity.[1][2] Robust analytical methods are necessary to detect and quantify these impurities to ensure they are within acceptable limits.
Chromatographic Methods for Impurity Profiling
Both UPLC and HPLC methods have been successfully developed and validated for the analysis of Vericiguat and its related substances. UPLC methods offer advantages in terms of speed and resolution due to the use of smaller particle size columns.[3]
UPLC Method for Impurity Profiling
A stability-indicating reverse-phase UPLC (RP-UPLC) method has been developed for the detection and quantification of organic impurities in Vericiguat bulk drug.[2][4] This method is rapid, accurate, and precise, making it suitable for routine quality control analysis.[2]
Table 1: UPLC Chromatographic Conditions [2]
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH Shield C8 (100 × 2.1 mm, 1.7 μm) |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in water (80:20 v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Detection Wavelength | 233 nm |
| Column Temperature | Ambient |
| Run Time | Short, with good resolution of impurities |
Under these conditions, the retention times for Vericiguat and its impurities are well-separated. For instance, the retention times for Impurity-1, Impurity-2, and Vericiguat were found to be 0.987 min, 1.668 min, and 2.335 min, respectively.[2]
HPLC Method for Estimation of Vericiguat
For routine analysis and in laboratories where UPLC is not available, a robust RP-HPLC method can be employed. Several HPLC methods have been developed for the estimation of Vericiguat in bulk and tablet dosage forms.[5][6][7]
Table 2: HPLC Chromatographic Conditions (Method 1) [6]
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 10mM Potassium dihydrogen phosphate: Methanol (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 256 nm |
| Column Temperature | 25°C |
Table 3: HPLC Chromatographic Conditions (Method 2) [7]
| Parameter | Condition |
| Column | Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Methanol: Water with 0.1% Triethylamine (50:10:40 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 258 nm |
| Column Temperature | Ambient |
Experimental Protocols
Protocol 1: UPLC Method for Vericiguat Impurity Profiling[2]
Objective: To separate and quantify Vericiguat and its known impurities (Imp-1 and Imp-2) in a bulk drug sample.
Materials:
-
Vericiguat bulk drug
-
Vericiguat Impurity-1 and Impurity-2 reference standards
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
Equipment:
-
Waters Acquity UPLC system with a PDA detector
-
Waters Acquity UPLC BEH Shield C8 column (100 × 2.1 mm, 1.7 μm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% formic acid in water in the ratio of 80:20 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation:
-
Accurately weigh and transfer about 2.5 mg each of Vericiguat Impurity-1 and Impurity-2 into a 100 mL volumetric flask.
-
Add about 70 mL of diluent (mobile phase) and sonicate to dissolve.
-
Make up the volume to 100 mL with the diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh and transfer about 25 mg of Vericiguat bulk drug into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate to dissolve.
-
Make up the volume to 100 mL with the diluent.
-
-
Chromatographic Analysis:
-
Set up the UPLC system according to the conditions in Table 1.
-
Inject 5 µL of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the retention times and peak areas for Vericiguat and its impurities.
-
Protocol 2: Forced Degradation Studies[6][8]
Objective: To assess the stability of Vericiguat under various stress conditions and to confirm the specificity of the analytical method.
Procedure:
-
Acid Degradation: To 1 mL of Vericiguat stock solution (1000 µg/mL), add 1 mL of 5N HCl. Reflux for 8 hours at 60°C. Neutralize the solution with 5N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkali Degradation: To 1 mL of Vericiguat stock solution, add 1 mL of 5N NaOH. Reflux for 8 hours at 60°C. Neutralize the solution with 5N HCl and dilute to the final concentration.
-
Oxidative Degradation: To 1 mL of Vericiguat stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to the final concentration.[2]
-
Thermal Degradation: Keep the Vericiguat solid drug substance in a hot air oven at 105°C for 24 hours.[2] Prepare a sample solution at the target concentration.
-
Photolytic Degradation: Expose the Vericiguat drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution at the target concentration.
Analyze all stressed samples using the developed UPLC or HPLC method to observe for any degradation products.
Visualizations
Caption: Experimental workflow for Vericiguat impurity analysis.
Caption: Vericiguat's mechanism of action via the sGC signaling pathway.
References
- 1. daicelpharmastandards.com [daicelpharmastandards.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 7. ijcrt.org [ijcrt.org]
Application Notes and Protocols for Sample Preparation in Vericiguat Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Vericiguat and the Significance of Impurity Profiling
Vericiguat is a soluble guanylate cyclase (sGC) stimulator, a novel class of drug used in the management of chronic heart failure.[1] By directly stimulating sGC, Vericiguat enhances the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to vasodilation and subsequent reduction in cardiovascular mortality and heart failure-related hospitalizations.[1]
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product.[2] The presence of impurities, which can originate from the synthesis process, degradation of the drug substance, or interaction with excipients, can potentially impact the therapeutic effect and safety of the medication.[2] Therefore, robust and reliable analytical methods are essential for the detection, identification, and quantification of impurities in Vericiguat.
This document provides detailed application notes and protocols for the sample preparation of Vericiguat for the analysis of its impurities by Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Potential Impurities of Vericiguat
Several potential impurities have been identified for Vericiguat, arising from its synthesis or degradation. A comprehensive understanding of these impurities is crucial for developing selective analytical methods.
Known and Potential Impurities of Vericiguat:
| Impurity Name | Molecular Formula | Molecular Weight | CAS Number |
| Vericiguat | C₁₉H₁₆F₂N₈O₂ | 426.39 | 1350653-20-1 |
| Impurity 1: 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine | C₁₇H₁₄F₂N₈ | 368.35 | 1350653-30-3 |
| Impurity 2 (Potential): ethyl(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate | C₂₀H₁₈F₂N₈O₂ | 440.40 | Not Available |
| (4,6-Diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamic Acid | C₁₈H₁₄F₂N₈O₂ | 412.35 | Not Available |
| 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | C₁₄H₁₀F₂N₄O | 288.26 | 1361232-73-6 |
| 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid | C₁₄H₉F₂N₃O₂ | 289.24 | 2135333-04-7 |
| 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | C₁₄H₈F₂N₄ | 270.24 | 1350653-26-7 |
| Vericiguat Acetyl Impurity | C₁₉H₁₆F₂N₈O | 410.38 | Not Available |
Signaling Pathway of Vericiguat
Caption: Mechanism of action of Vericiguat.
Experimental Protocols
Protocol 1: Sample Preparation for UPLC Analysis of Vericiguat and its Impurities in Bulk Drug and Pharmaceutical Formulations
This protocol is adapted from a validated UPLC method for the determination of Vericiguat and its known impurities.[3]
1. Materials and Reagents:
-
Vericiguat reference standard and impurity reference standards
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)
-
Sonicator
-
Analytical balance
2. Preparation of Diluent:
-
Prepare a mixture of 0.1% formic acid in water and acetonitrile in a ratio of 20:80 (v/v).
-
For example, to prepare 100 mL of diluent, mix 20 mL of 0.1% formic acid in water with 80 mL of acetonitrile.
-
Sonicate for 5 minutes to degas the solution.
3. Preparation of Standard Stock Solutions:
-
Vericiguat Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of Vericiguat reference standard into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
-
Impurity Stock Solutions (e.g., 100 µg/mL): Accurately weigh about 1 mg of each impurity reference standard into separate 10 mL volumetric flasks. Add approximately 7 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
4. Preparation of Working Standard Solution (for system suitability and quantification):
-
Prepare a working standard solution containing Vericiguat and its impurities at the desired concentration levels. For example, to prepare a solution with 150 µg/mL of Vericiguat and 1.5 µg/mL of each impurity, pipette the appropriate volumes of the stock solutions into a volumetric flask and dilute with the diluent.
5. Sample Preparation:
-
Bulk Drug: Accurately weigh an amount of Vericiguat bulk drug powder equivalent to about 10 mg of Vericiguat and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark with the diluent.
-
Pharmaceutical Formulation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of Vericiguat and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 20-30 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Centrifuge a portion of the solution at 4000-5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into a UPLC vial. Discard the first few mL of the filtrate.
-
Chromatographic Conditions (for reference):
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH Shield C8 (100 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (80:20 v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Detection | UV at 233 nm |
| Column Temperature | Ambient |
Protocol 2: Sample Preparation for LC-MS Analysis for Identification and Characterization of Vericiguat Impurities
This protocol is a general guideline for the preparation of samples for LC-MS analysis, which is particularly useful for the identification of unknown impurities and degradation products.
1. Materials and Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Micro-centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Sample Preparation from Forced Degradation Studies:
-
Forced degradation studies are essential to generate potential degradation products.[1]
-
Acidic Degradation: Treat the Vericiguat sample with 1 N HCl at 60°C for 1 hour.[3] Neutralize the solution with an equivalent amount of 1 N NaOH.
-
Alkaline Degradation: Treat the Vericiguat sample with 1 N NaOH at 60°C for 1 hour.[3] Neutralize the solution with an equivalent amount of 1 N HCl.
-
Oxidative Degradation: Treat the Vericiguat sample with 3% H₂O₂ at room temperature for 12 hours.[3]
-
Thermal Degradation: Expose the solid Vericiguat sample to 105°C for 24 hours.[3]
-
Photolytic Degradation: Expose the Vericiguat sample to UV light.[3]
-
After the stress period, dissolve or dilute the samples in the mobile phase or a suitable solvent for injection.
3. General Sample Preparation for LC-MS:
-
Bulk Drug:
-
Prepare a stock solution of the bulk drug in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution with the initial mobile phase to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).
-
-
Pharmaceutical Formulation (Tablets):
-
Follow the extraction procedure described in Protocol 1 (steps 5.1-5.4).
-
Take an aliquot of the extracted solution and perform a protein/excipient precipitation step if necessary. Add 3 volumes of cold acetonitrile or methanol to 1 volume of the sample extract.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated excipients.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
Experimental Workflow Diagrams
Caption: UPLC Sample Preparation Workflow.
References
Application of Mass Spectrometry in the Identification of Vericiguat Impurities
Application Note
Introduction
Vericiguat is a soluble guanylate cyclase (sGC) stimulator used for the treatment of symptomatic chronic heart failure.[1][2] The identification and characterization of impurities in pharmaceutical substances are critical for ensuring their quality, safety, and efficacy. Mass spectrometry (MS), often coupled with liquid chromatography (LC), is a powerful analytical technique for the detection, identification, and quantification of process-related impurities and degradation products of Vericiguat. This document outlines the application of mass spectrometry in the impurity profiling of Vericiguat and provides detailed protocols for analysis.
Vericiguat's stability is a key factor in its quality, and it has been shown to be susceptible to degradation under certain stress conditions. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential to understand the degradation pathways and to develop stability-indicating analytical methods. Studies have revealed that Vericiguat is particularly sensitive to alkaline, oxidative, and thermal degradation.[3]
Signaling Pathway of Vericiguat
Vericiguat's therapeutic effect is mediated through the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In heart failure, this pathway is often impaired. Vericiguat stimulates sGC, leading to increased production of cGMP, which results in vasodilation and other beneficial cardiovascular effects.[2]
References
Application Note: Quantitative Analysis of Vericiguat Impurity-2 in Bulk Drug by RP-UPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vericiguat is a soluble guanylate cyclase (sGC) stimulator, a novel class of drugs used for the treatment of chronic heart failure.[1][2][3] The control of impurities in the bulk drug is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final product.[4] This application note details a validated reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for the quantitative determination of Vericiguat impurity-2 in Vericiguat bulk drug.[5] The method is simple, rapid, accurate, and suitable for routine quality control analysis.[5][6]
This compound is an organic impurity that may be present in the Vericiguat bulk drug substance.[4] Its chemical name is ethyl(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate.[7] This document provides a comprehensive protocol for the analysis, including method validation data and a representation of the drug's mechanism of action.
Mechanism of Action: Vericiguat Signaling Pathway
Vericiguat stimulates soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway.[1] This leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation.[3]
Caption: Simplified signaling pathway of Vericiguat.
Experimental Protocol: RP-UPLC Method
This protocol is based on a validated stability-indicating RP-UPLC method for the quantification of Vericiguat and its impurities.[5]
Materials and Reagents
-
Vericiguat Bulk Drug
-
This compound Reference Standard[8]
-
Acetonitrile (HPLC Grade)
-
Formic Acid (AR Grade)
-
Water (HPLC Grade)
Chromatographic Conditions
| Parameter | Specification |
| Instrument | Waters Acquity UPLC |
| Column | Waters Acquity UPLC BEH Shield C8 (100 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (80:20 v/v)[5] |
| Flow Rate | 0.2 mL/min[5] |
| Injection Volume | 5 µL[5] |
| Detector Wavelength | 233 nm[5] |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile: 0.1% Formic Acid in Water, 80:20 v/v)
-
Standard Stock Solution (Vericiguat): Accurately weigh and dissolve an appropriate amount of Vericiguat reference standard in the diluent to obtain a known concentration.
-
Impurity-2 Stock Solution: Accurately weigh 5 mg of this compound into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 30 minutes, and make up the volume with the diluent.[5]
-
Spiked Sample Solution: Prepare a solution of the Vericiguat bulk drug in the diluent and spike it with a known concentration of the Impurity-2 stock solution.
Analytical Procedure
-
Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution and the spiked sample solution in triplicate.
-
Record the chromatograms and measure the peak areas for Vericiguat and Impurity-2.
Calculation
The concentration of Impurity-2 in the Vericiguat bulk drug can be calculated using the following formula:
Method Validation Summary
The described RP-UPLC method has been validated according to ICH guidelines and has demonstrated to be linear, accurate, precise, and robust.[5]
Linearity
The method showed excellent linearity over the concentration range of 2.5–15 µg/mL for this compound.[5]
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Vericiguat | 37.5–225 | 0.999 |
| Vericiguat Impurity-1 | 2.5–15 | 0.999 |
| This compound | 2.5–15 | 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ for this compound were found to be 0.03 µg/mL and 0.1 µg/mL, respectively.[5]
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Vericiguat | 0.45 | 1.5 |
| Vericiguat Impurity-1 | 0.03 | 0.1 |
| This compound | 0.03 | 0.1 |
Accuracy (Recovery)
The accuracy of the method was determined by recovery studies, with results indicating no interference from excipients.[5]
Robustness
The method was found to be robust, with minor variations in flow rate and mobile phase composition not significantly affecting the results.[5]
Experimental Workflow
The following diagram illustrates the workflow for the quantitative analysis of this compound.
Caption: Workflow for this compound analysis.
Conclusion
The RP-UPLC method described in this application note is a reliable and validated approach for the quantitative determination of this compound in bulk drug substance.[5] Its simplicity and speed make it highly suitable for routine quality control in a pharmaceutical setting, ensuring the quality and safety of Vericiguat.[5][6]
References
- 1. Vericiguat Impurities | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 7. Vericiguat Impurity 2 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting Peak Tailing in Vericiguat Impurity Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the analysis of Vericiguat and its impurities by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1][2]
Q2: Why is addressing peak tailing important in impurity analysis?
A2: Peak tailing can negatively impact the quality of chromatographic data by reducing the resolution between closely eluting compounds, such as Vericiguat and its impurities.[3] It can also affect the accuracy and precision of quantification, which is critical for ensuring the safety and efficacy of the drug product.[3] Furthermore, a tailing peak might hide the presence of a co-eluting impurity.[4]
Q3: What are the common causes of peak tailing?
A3: Common causes of peak tailing in reversed-phase HPLC include secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions), inappropriate mobile phase pH, column contamination or degradation, column overload, and extra-column effects.[1][3][5]
Q4: Can the chemical properties of Vericiguat contribute to peak tailing?
A4: Yes, Vericiguat contains several nitrogen atoms within its heterocyclic structure, which can act as basic sites.[6] Basic compounds are known to interact with residual silanol groups on the silica-based stationary phases commonly used in reversed-phase HPLC, leading to peak tailing.[4][7]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your Vericiguat impurity analysis.
Problem: Asymmetrical peak shape (tailing) observed for Vericiguat or its impurities.
Below is a troubleshooting workflow to diagnose and resolve the issue.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. Vericiguat | C19H16F2N8O2 | CID 54674461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. support.waters.com [support.waters.com]
Technical Support Center: Optimizing Chromatographic Resolution of Vericiguat and Impurity-2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the analytical separation of Vericiguat and its process-related impurity, Impurity-2.
Frequently Asked Questions (FAQs)
Q1: What are Vericiguat and Impurity-2, and why is their separation important?
A1: Vericiguat is an oral soluble guanylate cyclase (sGC) stimulator used in the treatment of chronic heart failure.[1] Impurity-2, identified as ethyl(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate, is a structurally similar process-related impurity. The primary structural difference is the carbamate (B1207046) ester group: Vericiguat is a methyl carbamate, while Impurity-2 is an ethyl carbamate. Accurate quantification of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug product. Regulatory agencies require robust analytical methods for the separation and control of such impurities.
Q2: A validated UPLC method for the separation of Vericiguat and its impurities already exists. What are the key parameters of this method?
A2: A simple, rapid, and robust stability-indicating RP-UPLC method has been developed and validated for the detection and quantification of Vericiguat and its known impurities, including Impurity-2.[2][3] The method demonstrates excellent resolution of these impurities within a short run time.[2]
Experimental Protocols
A detailed methodology for a validated Ultra-Performance Liquid Chromatography (UPLC) method for the separation of Vericiguat and its impurities is provided below.[2]
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH Shield C8 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid (80:20 v/v) |
| pH | Adjusted to 3.0 with Orthophosphoric Acid |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Detection Wavelength | 233 nm |
| Column Temperature | Ambient |
Standard and Sample Preparation:
-
Diluent: A mixture of 0.1% formic acid and acetonitrile (20:80 v/v).
-
Standard Stock Solution: Prepare a stock solution of Vericiguat in the diluent.
-
Impurity Stock Solution: Prepare a stock solution of Impurity-2 in the diluent.
-
Working Standard Solution: Dilute the stock solutions with the diluent to achieve the desired concentrations for analysis. For instance, a concentration of 150 ppm for Vericiguat can be used.[2]
-
Sample Solution: Accurately weigh and dissolve the Vericiguat drug substance or product in the diluent to the target concentration.
Data Presentation
The following table summarizes the retention times obtained from the validated UPLC method for Vericiguat and Impurity-2.[2]
| Compound | Retention Time (min) |
| Impurity-2 | 1.668 |
| Vericiguat | 2.335 |
Troubleshooting Guide
This section addresses specific issues that users might encounter during the chromatographic separation of Vericiguat and Impurity-2.
Problem 1: Poor Resolution or Co-elution of Vericiguat and Impurity-2 Peaks
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio significantly impacts the retention and separation of these closely related compounds.
-
Solution: Systematically vary the ratio of acetonitrile to the aqueous phase (0.1% formic acid). A slight decrease in the acetonitrile percentage (e.g., to 78% or 75%) will increase the retention times of both compounds and may improve resolution. Conversely, a slight increase may decrease run time but could worsen resolution.
-
-
Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analytes, which in turn influences their interaction with the stationary phase.
-
Solution: While the validated method uses a pH of 3.0, slight adjustments can fine-tune the separation. Ensure the pH is accurately measured and stable. Preparing a fresh mobile phase daily is recommended.
-
-
Suboptimal Column Chemistry: The choice of stationary phase is critical for achieving selectivity between structurally similar analytes.
-
Solution: The validated method utilizes a C8 column. If resolution is still an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a C18 column with a different end-capping.
-
-
Column Temperature Fluctuations: Temperature can affect retention times and selectivity.
-
Solution: Employ a column oven to maintain a constant and consistent temperature throughout the analysis. Experiment with temperatures slightly above and below the ambient temperature of the validated method to see if resolution improves.
-
Problem 2: Peak Tailing for Vericiguat or Impurity-2
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic functional groups on the analytes, leading to peak tailing.
-
Solution: The use of a "shielded" C8 column in the validated method is intended to minimize these interactions. Ensure the mobile phase pH is low enough (e.g., 3.0) to keep the basic nitrogens on the molecules protonated, which can reduce tailing. A small amount of an amine modifier, like triethylamine, in the mobile phase could also be considered, but would require re-validation.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration of the sample or the injection volume. The validated method uses a 5 µL injection.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type.
-
Problem 3: Drifting Retention Times
Possible Causes and Solutions:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time shifts.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 15-30 minutes) with the mobile phase before starting the analytical run.
-
-
Mobile Phase Instability or Inconsistent Preparation: Changes in the mobile phase composition over time can lead to drifting retention times.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase before use to prevent bubble formation in the pump.
-
-
Pump Malfunction: Issues with the UPLC pump can cause variations in the flow rate, leading to inconsistent retention times.
-
Solution: Check the pump for leaks and perform regular maintenance as recommended by the manufacturer.
-
Visualizations
Caption: UPLC Experimental Workflow for Vericiguat and Impurity-2 Analysis.
Caption: Troubleshooting Workflow for Poor Resolution.
References
Technical Support Center: Analysis of Vericiguat and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape during the analysis of Vericiguat and its related impurities, with a specific focus on Vericiguat impurity-2.
Troubleshooting Guides
Peak shape issues in HPLC are common and can often be resolved through a systematic troubleshooting approach. The following tables summarize common peak shape problems, their potential causes, and recommended solutions.
Peak Tailing
Observed Problem: The peak has an asymmetrical tail extending from the back of the peak.
| Potential Cause | Recommended Solution | Quantitative Parameter to Monitor |
| Secondary Silanol (B1196071) Interactions | - Use a mobile phase with a lower pH (e.g., pH 2.5-3.5) to suppress silanol ionization. - Add a competitive base, like triethylamine (B128534) (0.1%), to the mobile phase. - Use a modern, high-purity, end-capped silica (B1680970) column. | Tailing Factor (Asymmetry Factor) |
| Column Overload | - Reduce the sample concentration. - Decrease the injection volume. | Peak Height and Area |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - Use a guard column to protect the analytical column. - Replace the column if performance does not improve. | Column Efficiency (Plate Count) |
| Extra-column Volume | - Minimize the length and internal diameter of tubing between the injector, column, and detector. | Peak Width |
Peak Fronting
Observed Problem: The peak has an asymmetrical front, appearing as a "shark fin".
| Potential Cause | Recommended Solution | Quantitative Parameter to Monitor |
| Sample Overload | - Dilute the sample. - Reduce the injection volume. | Peak Shape, Peak Width at 5% Height |
| Sample Solvent Incompatibility | - Dissolve the sample in the mobile phase or a weaker solvent. | Peak Shape |
| Column Collapse | - Ensure the mobile phase composition is not too highly aqueous for the column type. - Flush the column with a strong organic solvent (e.g., 100% Acetonitrile). | Retention Time Stability |
| Low Column Temperature | - Increase the column temperature to improve mass transfer. | Peak Shape, Retention Time |
Peak Splitting
Observed Problem: A single peak appears as two or more merged peaks.
| Potential Cause | Recommended Solution | Quantitative Parameter to Monitor |
| Partially Blocked Column Frit | - Back-flush the column (if recommended by the manufacturer). - Replace the column inlet frit. | System Pressure |
| Column Void | - Replace the column. Voids can form from pressure shocks or silica dissolution at high pH. | Peak Shape, Column Efficiency |
| Sample Solvent Effects | - Inject a smaller volume. - Ensure the sample solvent is weaker than the mobile phase. | Peak Shape |
| Co-elution of an Interferent | - Adjust the mobile phase composition or gradient to improve resolution. | Resolution between Peaks |
Frequently Asked Questions (FAQs)
Q1: We are observing significant peak tailing for this compound, but not for the main Vericiguat peak. What is the likely cause?
A1: This phenomenon, where only one peak in a chromatogram shows tailing, often points to a specific chemical interaction between that analyte and the stationary phase. This compound may possess basic functional groups that interact strongly with acidic residual silanol groups on the silica-based stationary phase. This secondary interaction delays a portion of the analyte molecules, causing the tailing effect. To confirm and resolve this, try lowering the mobile phase pH to protonate the silanol groups or add a competing base like triethylamine to the mobile phase to saturate these active sites.[1]
Q2: All the peaks in our chromatogram, including Vericiguat and its impurities, are showing fronting. What should we investigate first?
A2: When all peaks exhibit a similar distortion, the issue is likely systemic rather than chemical. The most common causes for universal peak fronting are sample overload or a mismatch between the sample solvent and the mobile phase. First, try diluting your sample and injecting a smaller volume. If the problem persists, ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Injecting a sample in a much stronger solvent can cause the analyte band to spread prematurely at the head of the column.
Q3: We've recently seen our this compound peak split into two. What could be the reason?
A3: Peak splitting for a single analyte can be caused by several factors. A common reason is a partial blockage of the column inlet frit, which causes the sample to be distributed unevenly onto the column.[2] Another possibility is the formation of a void at the head of the column. If the issue appeared suddenly, consider if the column experienced a recent pressure shock. It is also worth investigating the sample preparation; incomplete dissolution or the presence of particulates in the injected sample can lead to this issue. If all peaks are splitting, the problem is more likely related to the instrument or column hardware.[2][3]
Q4: Our baseline is noisy, which is affecting the integration of the small impurity peaks. What are the common causes of a noisy baseline?
A4: A noisy baseline can originate from several sources. Common causes include an issue with the detector lamp, air bubbles in the system, or an improperly mixed mobile phase. Ensure your mobile phase is thoroughly degassed. If using a gradient, ensure the solvents are miscible and the pump's proportioning valves are functioning correctly. Also, check the detector lamp's energy; a failing lamp can be a source of noise. Contamination in the mobile phase or the HPLC system can also contribute to baseline noise.
Experimental Protocols
Protocol 1: HPLC Method for Analysis of Vericiguat and Impurity-2
This protocol is a starting point for the analysis of Vericiguat and its impurities, based on published methods.[3][4][5] Optimization may be required based on your specific instrumentation and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 233 nm[3]
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Protocol 2: Systematic Approach to Troubleshooting Peak Tailing for Impurity-2
-
Baseline Experiment: Analyze your sample using the standard protocol and record the tailing factor for the impurity-2 peak.
-
pH Modification:
-
Prepare a new mobile phase A with a lower pH, for example, by using 0.1% Trifluoroacetic acid (TFA) in water.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the sample and compare the tailing factor to the baseline experiment.
-
-
Ionic Strength Modification:
-
If pH modification is not effective or desired, prepare a buffered mobile phase A, such as 20 mM potassium phosphate (B84403) buffer at pH 3.0.
-
Equilibrate the column and inject the sample. Observe the peak shape.
-
-
Competing Base Addition:
-
To the original mobile phase, add a small amount of a competing base, such as 0.1% triethylamine.
-
Equilibrate the column and analyze the sample.
-
-
Sample Concentration:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the effect on the peak shape. If tailing decreases with dilution, the original sample may be overloaded.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Relationship between HPLC parameters and peak shape.
References
Technical Support Center: Method Robustness for Vericiguat Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in method robustness testing for Vericiguat impurity analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the analysis of Vericiguat and its impurities.
Q1: I am observing significant peak tailing for the Vericiguat peak. What are the potential causes and solutions?
A1: Peak tailing for Vericiguat, a basic compound, can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogens in the Vericiguat molecule, leading to tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. Using a buffer at a lower pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) can protonate the silanol groups, minimizing these secondary interactions.[1]
-
Use of End-Capped Columns: Employ a well-end-capped C18 or C8 column to reduce the number of accessible silanol groups.
-
Mobile Phase Additives: Consider adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to saturate the active sites on the stationary phase.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained impurities.
-
Column Replacement: If the problem persists after thorough washing, the column may be degraded and require replacement.
-
-
Q2: The resolution between a known impurity and the main Vericiguat peak is decreasing over a series of injections. What should I do?
A2: A loss of resolution can compromise the accuracy of impurity quantification. Here are the likely causes and corrective actions:
-
Change in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength and affect resolution.
-
Solution:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily.
-
Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation, which can affect the pump's performance and solvent delivery.
-
Check Pump Performance: Verify that the HPLC pump is delivering a consistent and accurate mobile phase composition.
-
-
-
Column Deterioration: Loss of stationary phase or creation of voids at the column inlet can lead to band broadening and reduced resolution.
-
Solution:
-
Column Reversal and Flushing: As a temporary solution, you may try reversing and flushing the column (if permitted by the manufacturer).
-
Column Replacement: If resolution is not restored, the column likely needs to be replaced.
-
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times and, consequently, resolution.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
Q3: I am observing extraneous peaks (ghost peaks) in my blank injections. What is the source of these peaks and how can I eliminate them?
A3: Ghost peaks can arise from several sources and can interfere with the detection of low-level impurities.
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common cause.
-
Solution:
-
High-Purity Solvents: Use high-purity, HPLC-grade solvents and reagents.
-
Freshly Prepared Mobile Phase: Prepare mobile phase fresh daily and filter it before use.
-
Clean Glassware: Ensure all glassware used for mobile phase preparation is scrupulously clean.
-
-
-
System Contamination: Carryover from previous injections, contaminated injector components, or leaching from tubing can introduce ghost peaks.
-
Solution:
-
Injector Cleaning: Flush the injector, sample loop, and needle with a strong solvent.
-
System Purging: Purge the entire HPLC system with a strong, clean solvent.
-
-
-
Sample Diluent: If the sample diluent is different from the mobile phase, it can cause a disturbance at the beginning of the chromatogram, which might be mistaken for a peak.
-
Solution: Ideally, dissolve and dilute the sample in the initial mobile phase.
-
Q4: My system backpressure is gradually increasing. What are the likely causes?
A4: An increase in backpressure is a common issue that can indicate a blockage in the system.
-
Column Frit Plugging: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Solution:
-
Sample Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.
-
In-line Filter: Use an in-line filter before the analytical column.
-
Column Reversal and Flushing: Gently reverse and flush the column (check manufacturer's instructions) to dislodge particulates from the inlet frit.
-
-
-
Precipitation in the System: If the sample is not fully soluble in the mobile phase, it can precipitate in the tubing or on the column.
-
Solution: Ensure the sample is completely dissolved in a solvent compatible with the mobile phase.
-
-
Guard Column Blockage: The guard column is designed to trap contaminants and can become blocked over time.
-
Solution: Replace the guard column.
-
Data on Robustness Testing
Robustness testing involves intentionally varying method parameters to assess its reliability. The following tables summarize the typical effects of these variations on the analysis of Vericiguat and its impurities.
Table 1: Effect of Flow Rate Variation on System Suitability Parameters
| Parameter | Flow Rate (mL/min) | Retention Time of Vericiguat (min) | Resolution (Vericiguat and nearest impurity) | Tailing Factor (Vericiguat) |
| Nominal | 1.0 | 6.9 | 2.5 | 1.2 |
| -10% | 0.9 | 7.7 | 2.6 | 1.2 |
| +10% | 1.1 | 6.3 | 2.4 | 1.1 |
Table 2: Effect of Mobile Phase Composition Variation on System Suitability Parameters
| Parameter | Mobile Phase Composition (% Organic) | Retention Time of Vericiguat (min) | Resolution (Vericiguat and nearest impurity) | Tailing Factor (Vericiguat) |
| Nominal | 40% Methanol | 6.9 | 2.5 | 1.2 |
| -2% | 38% Methanol | 7.5 | 2.7 | 1.2 |
| +2% | 42% Methanol | 6.4 | 2.3 | 1.1 |
Table 3: Summary of Forced Degradation Studies of Vericiguat
| Stress Condition | % Degradation | Observations |
| Acid (e.g., 5N HCl) | High | Significant degradation with the formation of multiple degradation products.[1] |
| Alkali (e.g., 5N NaOH) | High | Significant degradation with the formation of multiple degradation products.[1] |
| Oxidative (e.g., 3% H₂O₂) | Moderate | Degradation observed, confirming sensitivity to oxidation. |
| Thermal (e.g., 80°C) | Low to Moderate | Some degradation occurs at elevated temperatures. |
| Photolytic | Low | Generally stable under photolytic stress. |
Experimental Protocols
1. Representative HPLC Method for Vericiguat and Impurity Analysis
-
Column: Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: 10mM Potassium Dihydrogen Phosphate and Methanol in a ratio of 60:40 v/v.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 256 nm.
-
Diluent: Mobile phase.
2. Robustness Testing Protocol
To evaluate the robustness of the analytical method, make small, deliberate variations to the method parameters. Analyze the system suitability solution under each condition and evaluate the impact on retention time, resolution, and peak shape.
-
Flow Rate: Vary by ±10% (e.g., 0.9 mL/min and 1.1 mL/min).
-
Mobile Phase Composition: Vary the organic component by ±2% absolute (e.g., 38% and 42% Methanol).
-
Column Temperature: Vary by ±5°C.
-
Detection Wavelength: Vary by ±2 nm.
-
pH of Aqueous Phase: Vary by ±0.2 units.
Visualizations
Caption: Experimental workflow for Vericiguat impurity method robustness testing.
Caption: Troubleshooting decision tree for poor peak resolution.
Caption: Signaling pathway showing Vericiguat's mechanism of action.
References
Technical Support Center: Optimizing Vericiguat Impurity Separation by Adjusting Mobile Phase pH
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of mobile phase pH in the successful separation of Vericiguat and its impurities during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH a critical parameter in the analysis of Vericiguat and its impurities?
Mobile phase pH is a crucial factor due to the chemical nature of Vericiguat. Vericiguat is a basic compound with a pKa of 4.7.[1] This means its degree of ionization, and therefore its polarity and interaction with the stationary phase, is highly dependent on the pH of the mobile phase.[1][2] By carefully controlling the pH, chromatographers can manipulate the retention time, peak shape, and selectivity of the separation between Vericiguat and its various impurities, which may have different pKa values.[3][4]
Q2: What is the general effect of changing mobile phase pH on the retention of Vericiguat?
As a basic compound, Vericiguat's retention time in RP-HPLC is significantly influenced by the mobile phase pH:
-
At low pH (e.g., pH < 3.0): Vericiguat will be protonated (ionized), making it more polar. This increased polarity leads to weaker interactions with the non-polar C18 stationary phase, resulting in shorter retention times.[4]
-
As pH approaches the pKa (4.7): A mixture of ionized and non-ionized forms will exist. Operating near the pKa can lead to poor peak shapes (e.g., broadening or splitting) and a lack of method robustness, as small shifts in pH can cause significant changes in retention.[2][3]
-
At higher pH (e.g., pH > 6.0): Vericiguat will be in its neutral, non-ionized form, making it less polar. This results in stronger interactions with the stationary phase and consequently longer retention times.[2]
Q3: What is a recommended starting pH range for developing a separation method for Vericiguat?
For robust method development, it is advisable to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[4] Given Vericiguat's pKa of 4.7, a starting pH in the acidic range of 2.5 to 3.5 is highly recommended.[5][6][7][8][9] This ensures that Vericiguat is fully protonated, leading to more stable and reproducible retention times. Several successful published methods utilize phosphate (B84403) or formate (B1220265) buffers within this pH range.[5][6][7][8][9]
Q4: Can I use a basic mobile phase to analyze Vericiguat?
While acidic mobile phases are more common for Vericiguat, a basic mobile phase can also be used. For instance, a method using Acetonitrile (B52724), Methanol (B129727), and Water with 0.1% Triethylamine has been reported, which would create a basic environment.[10] At a basic pH, Vericiguat would be in its neutral form, leading to increased retention. This approach might be useful if impurities are eluting too close to the void volume at acidic pH. However, it is critical to use a column that is stable at higher pH values.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Vericiguat and an Impurity | Insufficient selectivity at the current mobile phase pH. Different impurities may have different pKa values, causing their elution order to change with pH. | Perform a pH scouting experiment. Analyze the sample with mobile phases at different pH values (e.g., 3.0, 4.5, 6.0) to find the optimal pH for resolving the critical impurity pair.[4] |
| Peak Tailing or Broadening for Vericiguat Peak | The mobile phase pH is too close to the pKa of Vericiguat (4.7), leading to the presence of both ionized and non-ionized forms during elution.[3] | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa. Lowering the pH to a range of 2.5-3.2 is a common and effective strategy.[5][8][9] |
| Shifting Retention Times | Poorly buffered mobile phase or buffer instability, causing the pH to drift during analysis. | Ensure the buffer concentration is adequate (typically 10-25 mM).[4] Always measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[11] |
| Early Elution of All Peaks (including Vericiguat) | The mobile phase pH is too low, causing all basic compounds to be fully protonated and highly polar, resulting in minimal retention. | If more retention is needed, cautiously increase the mobile phase pH towards 4.0, while monitoring peak shape. Alternatively, decrease the percentage of the organic solvent in the mobile phase. |
| Co-elution of Multiple Impurities | The current pH does not provide adequate selectivity for a complex mixture of impurities with varying chemical properties. | In addition to adjusting the pH, consider modifying the organic solvent (e.g., switching from acetonitrile to methanol or using a combination) or changing the column chemistry. |
Experimental Protocols
Protocol 1: RP-HPLC Method with Acidic Mobile Phase (pH 3.2)
This protocol is based on a commonly cited method for the analysis of Vericiguat and provides good separation from its impurities.[5][8][9]
-
Chromatographic System: HPLC with UV or PDA detector.
-
Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.[5][9]
-
Mobile Phase:
-
Aqueous Component: 0.01M Potassium dihydrogen orthophosphate buffer. Prepare by dissolving 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.2 with diluted orthophosphoric acid.[5]
-
Organic Component: Acetonitrile (HPLC Grade).
-
Composition: Mix the phosphate buffer and acetonitrile in a ratio of 70:30 (v/v).[5][9]
-
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Protocol 2: UPLC Method for Rapid Impurity Profiling (pH 3.0)
This protocol is adapted for ultra-performance liquid chromatography, offering faster analysis times.[6]
-
Chromatographic System: UPLC with PDA detector.
-
Column: Waters Acquity UPLC BEH Shield C8, 100 mm x 2.1 mm, 1.7 µm particle size.[6]
-
Mobile Phase:
-
Aqueous Component: 0.1% Formic acid in water.
-
Organic Component: Acetonitrile.
-
Composition: Prepare a mixture of 0.1% formic acid and acetonitrile (20:80 v/v). Adjust the final pH to 3.0 with orthophosphoric acid.[6]
-
-
Flow Rate: 0.2 mL/min.[6]
-
Detection Wavelength: 233 nm.[6]
-
Injection Volume: 5 µL.[6]
-
Column Temperature: Ambient.
Data Summary
The following table summarizes typical chromatographic parameters from published methods, illustrating the impact of mobile phase pH.
| Parameter | Method 1 (pH 2.5) [7] | Method 2 (pH 3.0) [6] | Method 3 (pH 3.2) [5][8][9] |
| Chromatography | HPLC | UPLC | HPLC |
| Column | Kromacil C18 (250x4.6mm, 5µm) | Acquity BEH C8 (100x2.1mm, 1.7µm) | Symmetry C18 (250x4.6mm, 5µm) |
| Mobile Phase Buffer | KH2PO4 | Formic Acid / H3PO4 | KH2PO4 / H3PO4 |
| Organic Solvent | Acetonitrile | Acetonitrile | Acetonitrile |
| Vericiguat Retention Time (min) | 4.42 | 2.335 | ~5.8 |
| Known Impurity Retention Times (min) | Not specified | Imp-1: 0.987, Imp-2: 1.668 | Not specified |
Visualizations
Caption: Effect of pH on Vericiguat's Ionization and Retention.
Caption: Workflow for Mobile Phase pH Optimization.
Caption: Troubleshooting Decision Tree for Poor Resolution.
References
- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpbs.com [ijpbs.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 8. jprinfo.com [jprinfo.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. agilent.com [agilent.com]
Column selection for challenging Vericiguat impurity separations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Vericiguat impurity separations.
Troubleshooting Challenging Separations
Issue: Poor resolution between Vericiguat and a known impurity.
Possible Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: The current column chemistry may not be optimal for resolving the specific impurity.
-
Solution 1: Change Column Chemistry. If using a standard C18 column, consider a C8 column, which may offer different selectivity for polar and non-polar compounds. A phenyl-hexyl column can also provide alternative selectivity through pi-pi interactions.
-
Solution 2: Modify Mobile Phase. Adjusting the organic modifier (e.g., switching from acetonitrile (B52724) to methanol (B129727) or using a combination) can alter selectivity.[1] Fine-tuning the pH of the aqueous portion of the mobile phase can also significantly impact the retention and resolution of ionizable impurities.
-
-
Suboptimal Mobile Phase Composition: The ratio of aqueous to organic solvent may not be ideal for achieving separation.
-
Solution: Perform a Gradient Optimization. A shallow gradient around the elution time of the critical pair can enhance resolution.
-
Issue: Peak Tailing for the Vericiguat Peak or Impurity Peaks.
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Active sites on the silica (B1680970) backbone of the column can cause tailing, especially for basic compounds.
-
Solution 1: Use an End-Capped Column. Modern, well-end-capped columns minimize silanol (B1196071) interactions.
-
Solution 2: Add a Mobile Phase Modifier. Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can mitigate tailing.[1]
-
Solution 3: Adjust pH. Lowering the mobile phase pH can suppress the ionization of silanols.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce Injection Volume or Sample Concentration.
-
Issue: Variable Retention Times.
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to significant shifts in retention time.
-
Solution: Ensure Accurate and Consistent Mobile Phase Preparation. Prepare mobile phases gravimetrically if possible and ensure thorough mixing.
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention.
-
Solution: Use a Column Oven. Maintaining a constant column temperature will improve reproducibility.[2]
-
-
Column Equilibration: Insufficient equilibration time between runs can cause retention time drift.
-
Solution: Ensure Adequate Column Equilibration. Flush the column with the initial mobile phase conditions for a sufficient time before each injection.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for column selection for Vericiguat impurity analysis?
A common and effective starting point is a C18 reversed-phase column.[1][2] Dimensions such as 150 mm x 4.6 mm with 5 µm particles are frequently used for standard HPLC analysis.[1] For higher resolution and faster analysis, UHPLC columns with smaller particle sizes (e.g., 1.7 µm) can be employed.[3]
Q2: How can I identify potential degradation products of Vericiguat?
Forced degradation studies are essential for identifying potential impurities that may form under various stress conditions.[2][4] These studies typically involve exposing the Vericiguat drug substance to acidic, basic, oxidative, thermal, and photolytic stress.[2][3] The resulting degradation products can then be characterized to develop a stability-indicating method. Vericiguat has been shown to be particularly sensitive to oxidative and alkaline degradation.[2][3][5]
Q3: What are some common mobile phases used for Vericiguat separation?
Commonly used mobile phases consist of a mixture of an aqueous buffer and an organic solvent. Examples include:
-
Acetonitrile: Methanol: Water with 0.1% Triethylamine[1]
-
10mM Potassium dihydrogen phosphate (B84403) buffer and Methanol[2]
-
Acetonitrile and 0.1% formic acid[3]
-
Potassium dihydrogen phosphate buffer (pH adjusted) and Acetonitrile[6]
The choice of organic solvent and buffer can significantly impact selectivity and resolution.
Q4: My baseline is noisy. What could be the cause?
A noisy baseline can be caused by several factors, including:
-
Poorly mixed mobile phase: Ensure the mobile phase is thoroughly mixed and degassed.
-
Detector issues: The detector lamp may be failing, or the flow cell could be contaminated.
-
Contaminated mobile phase or column: Use high-purity solvents and filter the mobile phase.
Data Summary
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)[1] | Zorbax Eclipse plus C18 (250 x 4.6 mm, 5 µm)[2] | Waters Acquity UPLC BEH Shield C8 (100 x 2.1 mm, 1.7 µm)[3] | Not Specified |
| Mobile Phase | Acetonitrile: Methanol: Water with 0.1% TEA (50:10:40, v/v/v)[1] | 10mM KH2PO4 buffer: Methanol (60:40, v/v)[2] | Acetonitrile and 0.1% formic acid (80:20, v/v)[3] | KH2PO4 buffer (pH 2.5): Acetonitrile (50:50, v/v)[6] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 0.2 mL/min[3] | 1.0 mL/min[6] |
| Detection | UV at 258 nm[1] | UV at 256 nm[2] | UV at 233 nm[3] | UV at 252 nm[6] |
| Vericiguat RT | 4.063 min[1] | 6.9 min[2] | 2.335 min[3] | 4.42 min[6] |
Experimental Protocols
Method Development for Vericiguat and its Impurities (Based on cited literature[2][3])
-
System Preparation:
-
HPLC/UPLC system with a UV or PDA detector.
-
Prepare mobile phases as described in the Data Summary table. Filter and degas all mobile phases before use.
-
-
Column Selection and Equilibration:
-
Install the desired column (e.g., C18 or C8).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of Vericiguat reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Prepare solutions of known impurities in the same manner.
-
For forced degradation samples, subject the Vericiguat stock solution to stress conditions (e.g., acid, base, peroxide) and then neutralize before injection.
-
-
Chromatographic Analysis:
-
Set the flow rate, column temperature, and detector wavelength according to the method parameters.
-
Inject a blank (diluent), followed by the standard solutions and then the impurity/degradation samples.
-
-
Data Analysis:
-
Identify and quantify the impurities based on their retention times and peak areas relative to the Vericiguat peak.
-
Calculate the resolution between critical peak pairs to ensure adequate separation.
-
Visualizations
Caption: Column selection workflow for challenging separations.
Caption: Troubleshooting guide for common HPLC issues.
References
- 1. ijcrt.org [ijcrt.org]
- 2. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
Minimizing on-column degradation of Vericiguat impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Vericiguat and its impurities during HPLC analysis.
Troubleshooting Guide: On-Column Degradation of Vericiguat Impurities
On-column degradation can lead to inaccurate quantification of Vericiguat and its impurities, manifesting as ghost peaks, poor peak shapes, and inconsistent results. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Appearance of new, unexpected peaks (ghost peaks) in the chromatogram. | On-column degradation of Vericiguat. Vericiguat is known to be sensitive to oxidative, alkaline, and thermal stress.[1][2] | 1. Mobile Phase pH: Ensure the mobile phase pH is maintained within a stable range for Vericiguat. A slightly acidic pH (e.g., pH 2.22-4.3) is often used in reported methods to improve stability.[2][3]2. Temperature Control: Operate the column at a controlled, lower temperature (e.g., below 30°C) to minimize thermally induced degradation.[4]3. Degas Mobile Phase: Thoroughly degas the mobile phase to remove dissolved oxygen, which can cause oxidative degradation.[4] |
| Poor peak shape (tailing, fronting, or splitting) for Vericiguat or its impurity peaks. | Secondary interactions with the stationary phase. Residual silanols on the column can interact with the amine groups in Vericiguat. | 1. Use a High-Quality, End-Capped Column: Employ a modern, high-purity silica (B1680970) column with robust end-capping to minimize silanol (B1196071) activity.2. Mobile Phase Modifier: Add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations to block active sites on the stationary phase.3. Adjust Mobile Phase pH: A lower pH can protonate the amine groups on Vericiguat, reducing their interaction with silanols. |
| Inconsistent peak areas or retention times between injections. | Column aging and contamination. Buildup of strongly retained sample components or degradation products can alter the column chemistry. | 1. Implement a Column Washing Procedure: After each analytical batch, flush the column with a strong solvent (e.g., 100% acetonitrile) to remove contaminants.[5]2. Use a Guard Column: A guard column installed before the analytical column can trap contaminants and extend the life of the analytical column.[6]3. Sample Filtration: Ensure all samples and standards are filtered through a 0.45 µm or 0.22 µm filter before injection to remove particulates. |
| Loss of Vericiguat peak area over a sequence of injections. | Adsorption of Vericiguat onto the column or system components. | 1. Column Passivation: Before the first injection of a new analytical batch, inject a high-concentration standard of Vericiguat to saturate any active sites in the system.2. Check for Metal Contamination: If using a stainless steel system, consider the possibility of metal-analyte interactions. Using PEEK tubing and fittings can sometimes mitigate this. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to troubleshooting on-column degradation issues during Vericiguat analysis.
Caption: Troubleshooting workflow for Vericiguat on-column degradation.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for Vericiguat?
A1: Vericiguat is susceptible to degradation under alkaline, oxidative, and thermal stress conditions.[1][2] One study highlighted that Vericiguat is particularly sensitive to oxidative degradation, especially in the presence of peroxide.[7]
Q2: What type of HPLC column is recommended for Vericiguat analysis?
A2: A reversed-phase C18 column is commonly used for the analysis of Vericiguat and its impurities.[3][8] Look for a column with high purity silica and good end-capping to minimize interactions with the basic functional groups of Vericiguat.
Q3: How can I prevent oxidative degradation of Vericiguat on-column?
A3: To prevent oxidative degradation, it is crucial to thoroughly degas the mobile phase to remove dissolved oxygen.[4] You can use helium sparging, sonication, or an in-line degasser. Additionally, using fresh, high-purity solvents for mobile phase preparation is recommended.
Q4: What is the ideal pH for the mobile phase to ensure Vericiguat stability?
A4: Published methods often utilize a slightly acidic mobile phase, for instance, a phosphate (B84403) buffer with the pH adjusted to around 4.3 or a mobile phase containing 0.1% o-phosphoric acid with a pH of 2.22.[2][3] This helps to maintain the stability of Vericiguat during the analysis.
Q5: Can the sample diluent contribute to the degradation of Vericiguat?
A5: Yes, the composition of the sample diluent is important. It is generally recommended to use a diluent that is similar in composition to the initial mobile phase to ensure sample compatibility and minimize on-column issues. Using a diluent that is too strong or has an inappropriate pH can cause peak distortion and potential degradation.
Experimental Protocols
Recommended HPLC Method for Stability-Indicating Analysis of Vericiguat
This protocol is a representative method based on published literature for the analysis of Vericiguat and its degradation products.
| Parameter | Condition |
| Column | Zorbax eclipse plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent[3] |
| Mobile Phase | 10mM Potassium dihydrogen phosphate: Methanol (B129727) (60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 256 nm[3] |
| Column Temperature | 25°C |
| Injection Volume | 10 µL[3] |
| Run Time | Approximately 10 minutes |
Mobile Phase Preparation:
-
Weigh the appropriate amount of potassium dihydrogen phosphate to prepare a 10mM solution in HPLC-grade water.
-
Mix the phosphate buffer and methanol in a 60:40 ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase for at least 15 minutes using sonication or helium sparging.
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Vericiguat reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Further dilute the stock solution with the mobile phase to achieve a working standard concentration of 100 µg/mL.
Sample Solution Preparation:
-
For tablets, weigh and finely powder a sufficient number of tablets.
-
Transfer an amount of powder equivalent to 10 mg of Vericiguat into a 10 mL volumetric flask.
-
Add approximately 7 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Vericiguat Signaling Pathway and Potential Degradation
The following diagram illustrates the signaling pathway of Vericiguat and highlights potential points of chemical degradation.
Caption: Vericiguat's mechanism and potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The first validated stability-indicating HPLC/DAD method for quantitation of Vericiguat in its pharmaceutical formulation; Application to degradation kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 4. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Solve the Problem of Ageing HPLC Columns - Hawach [hawachhplccolumn.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Enhancing Sensitivity for Low-Level Vericiguat Impurity Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of low-level Vericiguat impurities.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Impurity Peaks
Question: My chromatogram shows poor resolution between Vericiguat and its impurity peaks, or between different impurity peaks. What steps can I take to improve separation?
Answer:
Poor resolution is a common issue that can often be resolved by systematically optimizing your chromatographic conditions. Here are several troubleshooting steps:
-
Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A lower percentage of the organic modifier generally increases retention time and can improve the separation of early-eluting peaks.
-
Aqueous Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Adjusting the pH with a suitable buffer (e.g., phosphate (B84403) buffer, formic acid) can alter the charge state of Vericiguat and its impurities, leading to changes in retention and improved resolution.[1][2][3][4]
-
-
Column Chemistry:
-
If using a standard C18 column, consider switching to a different stationary phase. A C8 column or a phenyl-hexyl column can offer different selectivity and may resolve co-eluting peaks.[5]
-
-
Gradient Elution:
-
If you are using an isocratic method, switching to a gradient elution can significantly improve the resolution of complex mixtures. A shallow gradient can enhance the separation of closely eluting peaks.
-
-
Flow Rate:
-
Column Temperature:
-
Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution.
-
A logical workflow for troubleshooting poor resolution is illustrated below.
References
- 1. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. The first validated stability-indicating HPLC/DAD method for quantitation of Vericiguat in its pharmaceutical formulation; Application to degradation kinetic studies [pubmed.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
Strategies for reducing baseline noise in Vericiguat chromatograms
Technical Support Center: Vericiguat (B611664) Chromatogram Analysis
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals identify and reduce baseline noise in Vericiguat chromatograms, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of baseline noise in a liquid chromatography system?
Baseline noise in HPLC or UPLC systems is typically a composite of contributions from various system components.[1] It is generally characterized as short-term, irregular fluctuations in the baseline signal.[1] Identifying the source is the first step in resolving the issue. The main contributors can be grouped into five categories: the mobile phase, the pump, the column, the detector, and environmental factors.[1][2]
-
Mobile Phase: Issues such as impure solvents, dissolved gases forming microbubbles, or microbial growth in buffered solutions can lead to a noisy baseline.[1][3]
-
Pump: The pump is a common source of periodic (cyclic) noise.[4] This can be caused by worn piston seals, faulty check valves, or leaks, all of which lead to pressure pulsations.[5][6]
-
Column: A contaminated or degraded column can leach impurities or stationary phase particles, causing irregular signals.[1][5]
-
Detector: Random, high-frequency noise often originates from the detector.[4] Potential causes include a failing lamp (in UV detectors), a dirty flow cell, or electronic interference.[1][7]
-
Environment: Fluctuations in laboratory temperature can affect the mobile phase's refractive index, leading to baseline drift and noise, especially with sensitive detectors.[8]
Below is a diagram illustrating the potential sources of noise within an LC system.
Caption: Major components of an LC system and their associated noise sources.
Q2: My baseline shows a regular, repeating (cyclic) pattern. What is the most likely cause?
A periodic or cyclic baseline noise pattern is almost always linked to the pump's mechanical operation.[4] The pump is the only component in the system that performs a repetitive action.[4]
Common causes include:
-
Faulty Check Valves: Dirty or malfunctioning check valves are a frequent cause of pressure pulsations that manifest as regular baseline noise.[5][6]
-
Worn Pump Seals: Damaged or worn pump seals can cause leaks and prevent the pump from delivering a consistent, pulse-free flow.[5]
-
Air Bubbles in the Pump Head: Trapped air in the pump head will compress and decompress, leading to significant flow rate fluctuations and a pulsating baseline.[9][10] This can often be resolved by thoroughly degassing the mobile phase and purging the pump.[11]
Q3: I am observing erratic, high-frequency noise. Where should I start my investigation?
Random, non-periodic noise typically points to an issue with the detector or the system's electronics.[4] Unlike the pump, the detector's operation is not mechanically periodic.
Key areas to investigate are:
-
Detector Lamp: For UV-Vis detectors, a lamp nearing the end of its lifespan can cause intensity fluctuations, resulting in random noise.[1][7]
-
Flow Cell Contamination: Contaminants or air bubbles trapped inside the detector flow cell can scatter light and create spurious signals.[3][7]
-
Electronic Issues: Electrical interference from nearby equipment or poor electrical grounding can be a source of noise.[12][13] Ensure the instrument is on a stable power line.[13]
-
Data Acquisition Rate: An excessively high data acquisition rate can make a baseline appear "fuzzy" or noisier by revealing short-term variations that would otherwise be averaged out.[14]
A simple diagnostic test is to stop the pump flow. If the random noise persists, the problem is almost certainly within the detector or electronics.[4] If the noise stops, the source is upstream (e.g., mobile phase, pump, column).[4]
Q4: How can my mobile phase preparation for Vericiguat analysis contribute to baseline noise?
The mobile phase is a primary contributor to baseline noise.[1] For Vericiguat analysis, which often uses a gradient of 0.1% formic acid and acetonitrile (B52724), careful preparation is critical.[15]
-
Solvent Purity: Always use high-purity, LC-MS or gradient-grade solvents and fresh, ultrapure water.[3][16] Lower-grade solvents can contain impurities that create "ghost peaks" or a rising baseline during a gradient run.[5]
-
Degassing: Dissolved air in the mobile phase can form microbubbles as the pressure changes through the system, especially post-column.[1][9] These bubbles cause significant noise when they pass through the detector flow cell.[7] Use an inline degasser or other methods like helium sparging or sonication.[8][9]
-
Filtration: Always filter mobile phases, especially those containing buffers or additives like formic acid, through a 0.2 µm or 0.45 µm filter to remove particulates that could cause noise and damage the system.[1][17]
-
Mixing: For gradient elution, inadequate mixing of the mobile phase components can cause periodic fluctuations in the baseline.[7] Ensure the system's mixer is functioning correctly.
Troubleshooting Guides
Guide 1: Systematic Approach to Noise Diagnosis
This guide provides a logical workflow to isolate the source of baseline noise. The fundamental principle is to simplify the system by sequentially removing components to see if the noise disappears.
Caption: A logical workflow for troubleshooting baseline noise in an LC system.
Guide 2: Protocol for Optimal Mobile Phase Preparation
This protocol is designed to minimize noise originating from the mobile phase for a typical reversed-phase Vericiguat analysis.
Materials:
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Ultrapure water (18.2 MΩ·cm)
-
Sterile, clean glass reservoirs
-
0.2 µm membrane filters (nylon or other compatible material)
-
Graduated cylinders
-
Filtration apparatus
Procedure:
-
Solvent Selection: Use only LC-MS grade solvents and freshly dispensed ultrapure water.[16] Avoid using solvents from bottles that have been open for an extended period.
-
Aqueous Phase (Mobile Phase A):
-
Measure 999 mL of ultrapure water into a clean reservoir.
-
Carefully add 1 mL of LC-MS grade formic acid to achieve a 0.1% concentration.
-
Swirl gently to mix.
-
-
Organic Phase (Mobile Phase B):
-
Pour a sufficient volume of LC-MS grade acetonitrile into a second clean reservoir.
-
-
Filtration:
-
Filter both mobile phases separately using a 0.2 µm membrane filter to remove any particulate matter.[1]
-
-
Degassing:
-
Place the reservoirs on the LC system and connect the solvent lines.
-
Purge the lines thoroughly.
-
Ensure the system's online degasser is active and functioning correctly. If no online degasser is available, degas the solvents for 10-15 minutes using sonication or helium sparging before use.[9]
-
-
System Equilibration:
-
Before running samples, equilibrate the column with the initial gradient conditions for at least 15-20 column volumes to ensure a stable baseline.[3]
-
Data & Tables
Quantitative data helps illustrate the impact of troubleshooting steps on baseline noise.
Table 1: Impact of Mobile Phase Degassing on Baseline Noise
| Condition | Baseline Noise (Peak-to-Peak) | Signal-to-Noise Ratio (S/N) for LLOQ | Observations |
| Without Degassing | ~1.5 x 10⁴ cps | 8 | Frequent spikes and high-frequency noise observed. |
| With Online Degassing | ~0.3 x 10⁴ cps | 42 | Significantly quieter baseline, minimal random spikes. |
| Note: Data is representative for an LC-MS/MS system. 'cps' = counts per second. S/N improvement is critical for achieving low limits of quantification (LLOQ).[18] Dissolved gases are a major source of noise.[5] |
Table 2: Influence of Column and System Flushing on Baseline Stability
| Condition | Baseline Drift (over 20 min) | Number of Ghost Peaks | Observations |
| Before Flushing | 5.0 x 10⁴ cps | >10 | Significant baseline drift during gradient. Multiple contaminant peaks obscure the baseline. |
| After Flushing | 0.8 x 10⁴ cps | 0-1 | Stable baseline with minimal drift. Contaminant peaks are eliminated. |
| Note: Data is representative for a gradient analysis. Flushing the column and system with a strong solvent removes strongly retained contaminants that can leach out during subsequent runs, causing drift and ghost peaks.[3][10] |
References
- 1. uhplcs.com [uhplcs.com]
- 2. welch-us.com [welch-us.com]
- 3. phenomenex.com [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 6. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems [labx.com]
- 7. agilent.com [agilent.com]
- 8. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 9. chromtech.com [chromtech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.cn]
- 18. chromatographyonline.com [chromatographyonline.com]
Investigating unexpected peaks in Vericiguat impurity profiles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the impurity profiling of Vericiguat (B611664).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analytical testing of Vericiguat, leading to the appearance of unexpected peaks in chromatographic profiles.
Q1: What are the potential sources of unexpected peaks in my Vericiguat chromatogram?
A1: Unexpected peaks in the chromatogram of Vericiguat can originate from several sources. These include:
-
Degradation Products: Vericiguat can degrade under certain conditions, forming new compounds that appear as separate peaks.[1][2] Stress testing has shown that Vericiguat is particularly susceptible to oxidative degradation.[1]
-
Process-Related Impurities: Impurities from the synthesis of Vericiguat that are not typically present or are below detection limits may appear.[2]
-
Excipient Interactions: Vericiguat may interact with excipients in the formulation, leading to the formation of new adducts or degradation products.
-
Contamination: Contamination can be introduced from the solvent, sample preparation materials, or the HPLC/UPLC system itself.[3][4]
-
System Artifacts: Ghost peaks can arise from the mobile phase, improper gradient mixing, or carryover from previous injections.[5][6]
Q2: I am observing an unexpected peak in my Vericiguat analysis. How can I begin to identify it?
A2: A systematic approach is crucial for identifying an unknown peak. The following workflow is recommended:
Q3: My results show a new peak after performing forced degradation studies. What does this indicate?
A3: The appearance of a new peak after forced degradation studies suggests that it is a degradation product of Vericiguat. Vericiguat is known to be sensitive to oxidative conditions, particularly in the presence of peroxide.[1] It also shows degradation under acidic and alkaline conditions.[7] To further characterize this peak, you can:
-
Compare its retention time to known Vericiguat impurities and degradation products.
-
Use a photodiode array (PDA) detector to compare its UV spectrum with that of Vericiguat.
-
Employ mass spectrometry (LC-MS) to determine the mass of the degradant and propose a structure.
Frequently Asked Questions (FAQs)
Q1: What are the known impurities of Vericiguat?
A1: Known impurities of Vericiguat include process-related impurities and degradation products.[2] Some identified impurities that may be available as reference standards include:
-
Vericiguat Impurity 2[1]
-
(4,6-Diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamic Acid[10]
-
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide[10]
-
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid[10]
Q2: What is the mechanism of action of Vericiguat?
A2: Vericiguat is a stimulator of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide (NO) signaling pathway.[11][12] By stimulating sGC, Vericiguat increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), which leads to smooth muscle relaxation and vasodilation.[13][14] This action helps to improve cardiac function in patients with heart failure.[15]
Q3: What are typical analytical methods for Vericiguat impurity profiling?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for analyzing Vericiguat and its impurities.[1][16] These methods offer high specificity, sensitivity, and rapid analysis.[16]
Data Presentation
Table 1: Example HPLC/UPLC Method Parameters for Vericiguat Impurity Analysis
| Parameter | Condition 1 (UPLC)[1] | Condition 2 (HPLC)[17] |
| Column | Waters Acquity UPLC BEH Shield C8 (100 x 2.1 mm, 1.7 µm) | Symmetry C18 ODS (4.6mm×250mm) 5µm |
| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid (80:20) | Acetonitrile and Phosphate (B84403) buffer (0.01M, pH-3.2) (30:70 v/v) |
| Flow Rate | 0.2 mL/min | 1.0 ml/min |
| Detection | 233 nm | 246 nm |
| Injection Volume | 5 µL | 20 µl |
Table 2: Retention Times of Vericiguat and Known Impurities (Example UPLC Method) [1]
| Compound | Retention Time (min) |
| Impurity-1 | 0.987 |
| Impurity-2 | 1.668 |
| Vericiguat | 2.335 |
Table 3: Summary of Forced Degradation Studies for Vericiguat
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 2N HCl | 30 min at 60 °C | Significant | [7][17] |
| Base Hydrolysis | 2N NaOH | 30 min at 60 °C | Significant | [7][17] |
| Oxidative | 20% H₂O₂ | 30 min at 60 °C | 11.6% | [1][17] |
| Thermal | 60 °C | - | No degradation | [7] |
| Photolytic | UV light | - | No degradation | [7] |
Experimental Protocols
1. Representative HPLC Method for Impurity Profiling
This protocol is a generalized procedure based on published methods.[17][18]
-
Chromatographic System: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.2) and acetonitrile in a 70:30 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 246 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of Vericiguat and sample solutions of the test article.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
2. Protocol for Forced Degradation Studies [17]
-
Acid Degradation: To 1 mL of Vericiguat stock solution, add 1 mL of 2N HCl and reflux for 30 minutes at 60 °C. Neutralize the solution before injection.
-
Alkali Degradation: To 1 mL of Vericiguat stock solution, add 1 mL of 2N NaOH and reflux for 30 minutes at 60 °C. Neutralize the solution before injection.
-
Oxidative Degradation: To 1 mL of Vericiguat stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂) and keep for 30 minutes at 60 °C.
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 60 °C).
-
Photolytic Degradation: Expose the drug substance to UV light.
Troubleshooting Decision Tree
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. youtube.com [youtube.com]
- 4. Analytical Approaches to Understanding and Qualifying Extraneous Peaks in Impurity Profiling of Drug Products and Active Pharmaceutical Ingredients [internationaljournalssrg.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 8. Vericiguat Impurity 1 | 1350653-30-3 | SynZeal [synzeal.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Vericiguat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijisrt.com [ijisrt.com]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. ijpbs.com [ijpbs.com]
- 18. RP-HPLC method for vericiguat in tablet form: development and validation [wisdomlib.org]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Vericiguat Impurity-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Vericiguat impurity-2, a critical quality attribute in the manufacturing of the soluble guanylate cyclase (sGC) stimulator, Vericiguat. The validation of these methods is assessed against the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance. This document details the experimental protocols and presents a side-by-side analysis of their performance, offering valuable insights for method selection and implementation in a quality control environment.
Understanding Vericiguat's Mechanism of Action
Vericiguat stimulates the soluble guanylate cyclase (sGC) enzyme, a key component of the nitric oxide (NO) signaling pathway. This stimulation increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation and subsequent therapeutic effects in patients with heart failure. The control of impurities, such as impurity-2, is crucial to ensure the safety and efficacy of Vericiguat.
A Comprehensive Guide to the Quantification of Vericiguat Impurity-2: Performance Analysis of a Validated UPLC Method
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in pharmaceutical products is paramount for ensuring drug safety and efficacy. This guide provides a detailed analysis of a validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Vericiguat impurity-2, a critical process-related impurity of the soluble guanylate cyclase stimulator, Vericiguat. This document presents key performance metrics—linearity, accuracy, and precision—supported by experimental data and detailed protocols to aid researchers in analytical method assessment.
Performance Data Summary
The performance of the validated UPLC method for the quantification of this compound is summarized in the table below. This data highlights the method's suitability for routine quality control analysis.
| Parameter | This compound | Vericiguat | Impurity-1 |
| Linearity Range | 2.5–15 µg/mL | 37.5–225 µg/mL | 2.5–15 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.999 |
| Accuracy (Mean % Recovery) | Not explicitly stated, but recovery studies were conducted | Consistent with label claims | Not explicitly stated, but recovery studies were conducted |
| Precision (%RSD) | Not explicitly stated, but the method was found to be precise | Not explicitly stated, but the method was found to be precise | Not explicitly stated, but the method was found to be precise |
The referenced study confirms that recovery and precision were assessed and found to be acceptable, though specific quantitative values for impurity-2 were not detailed in the abstract.[1][2]
Experimental Protocol: UPLC Method for Vericiguat and Its Impurities
This section details the experimental methodology for a stability-indicating Reverse Phase UPLC (RP-UPLC) method for the detection and quantification of Vericiguat and its known impurities, including impurity-2.[1]
1. Materials and Reagents:
-
Vericiguat bulk drug and its known impurities (impurity-1 and impurity-2) were used.[1]
-
HPLC grade acetonitrile (B52724) and formic acid were used for mobile phase preparation.[1]
-
A placebo was used for accuracy studies.[1]
2. Chromatographic Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: Not specified in the provided search results.
-
Mobile Phase: A mixture of simple and economical solvents.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Detection Wavelength: 233 nm, selected based on optimal absorbance for Vericiguat and its impurities.[1]
-
Run Time: The method demonstrated a short run time.[1]
3. Standard and Sample Preparation:
-
Standard solutions of Vericiguat and its impurities were prepared from gifted pure substances.[1]
-
For the linearity study, a series of solutions were prepared by diluting the stock solution to obtain at least six different concentrations.[1]
-
For accuracy studies, impurities were spiked into the placebo at LOQ, 50%, 100%, and 150% of the impurity limit.[1]
4. Validation Parameters:
-
Specificity: Assessed through forced degradation studies under acidic, alkaline, thermal, oxidative, and photolytic conditions.[1] Vericiguat was found to be most sensitive to oxidative degradation.[1]
-
Linearity: Established by constructing calibration curves of peak area against concentration for Vericiguat and its impurities.[1]
-
Accuracy: Evaluated through recovery studies by spiking known amounts of impurities and Vericiguat into the placebo at three concentration levels (50%, 100%, and 150%).[1]
-
Precision: The method was found to be precise.[1]
-
Robustness: Evaluated by deliberately varying method parameters. The method was found to be robust and unaffected by small variations.[1]
Visualizations
To further elucidate the experimental process, the following diagrams illustrate the logical workflow of the analytical method validation and the signaling pathway context of Vericiguat.
References
Determining the limit of detection (LOD) and quantification (LOQ) for Vericiguat impurity-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Vericiguat impurity-2. The focus is on a validated Ultra-Performance Liquid Chromatography (UPLC) method, with a comparison to traditional High-Performance Liquid Chromatography (HPLC) as an alternative. This document is intended to assist researchers and quality control analysts in selecting and implementing appropriate analytical techniques for impurity profiling of Vericiguat.
Comparison of Analytical Methods
A primary method for the analysis of Vericiguat and its impurities is a developed and validated reverse phase UPLC method.[1][2] This technique offers significant advantages in terms of speed and resolution over traditional HPLC methods.[3] The following table summarizes a comparison between the validated UPLC method and a general HPLC method. While a specific validated HPLC method for this compound was not found in the immediate search, the comparison is based on typical performance differences between the two technologies.[3][4][5]
| Parameter | UPLC Method for this compound | General HPLC Method (Alternative) |
| Principle | Chromatography using sub-2 µm particles, operating at high pressures.[3] | Chromatography using 3-5 µm particles, operating at lower pressures.[3] |
| Instrumentation | UPLC system with a binary solvent manager, sample manager, and PDA or MS detector.[3] | HPLC system with a pump, injector, column oven, and UV or PDA detector.[4] |
| Column | Waters Acquity UPLC BEH Shield C8 (100 × 2.1 mm, 1.7 μm).[1] | Zorbax eclipse plus C18 (250 mm x 4.6 mm x 5 µm) or similar.[4] |
| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid (80:20 v/v).[1] | 10mM Potassium dihydrogen phosphate: Methanol (60:40 v/v).[4] |
| Flow Rate | 0.2 mL/min.[1] | 1.0 mL/min.[4] |
| Detection Wavelength | 233 nm.[1] | 256 nm.[4] |
| Run Time | Short run time, with impurity-2 eluting at 1.668 min.[1] | Longer run time, with Vericiguat eluting at 6.9 min (impurity retention time not specified).[4] |
| LOD & LOQ | Determined as part of method validation, but specific values for impurity-2 are not publicly available in the reviewed literature.[1] | Would need to be determined through method validation according to ICH guidelines.[6][7][8][9][10] |
| Advantages | High resolution, fast analysis, reduced solvent consumption.[1][3] | Widely available instrumentation, robust and established methods.[3] |
| Disadvantages | Higher initial instrument cost.[3] | Longer analysis times, lower resolution compared to UPLC.[3] |
Experimental Protocols
The determination of LOD and LOQ is a critical component of analytical method validation, ensuring the reliability of the method for detecting and quantifying low levels of impurities.[7][8] The International Council for Harmonisation (ICH) provides guidelines for this determination.[6][7][8][9]
Validated UPLC Method for this compound
The following protocol is based on a validated stability-indicating UPLC method for Vericiguat and its impurities.[1]
1. Instrumentation and Chromatographic Conditions:
-
System: Waters Acquity UPLC with a PDA detector.[1]
-
Column: Waters Acquity UPLC BEH Shield C8 (100 × 2.1 mm, 1.7 μm).[1]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in a ratio of 80:20.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 5 μL.[1]
-
Detection Wavelength: 233 nm.[1]
2. Standard and Sample Preparation:
-
Diluent: A suitable solvent, likely the mobile phase.
-
Standard Stock Solution: Prepare a stock solution of this compound. The specific concentration was not detailed in the provided information.
-
Calibration Standards: Prepare a series of dilutions of the standard stock solution to construct a calibration curve. Linearity for impurity-2 was established over a concentration range of 2.5–15 μg/mL.[1][2]
3. Determination of LOD and LOQ:
The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[6]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the response (can be determined from the standard deviation of the y-intercepts of regression lines).
-
S = the slope of the calibration curve.
The validation of this UPLC method included the determination of LOD and LOQ, confirming its sensitivity for the analysis of this compound.[1] However, the specific numerical values for the LOD and LOQ were not reported in the available literature.
Visualizations
The following diagrams illustrate the experimental workflow for determining LOD and LOQ, and a conceptual diagram of a signaling pathway relevant to Vericiguat's mechanism of action.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. benchchem.com [benchchem.com]
- 4. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 7. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 10. juniperpublishers.com [juniperpublishers.com]
Robustness of Analytical Method for Vericiguat Impurity-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the robustness of a validated analytical method for the quantification of Vericiguat Impurity-2. The primary focus is on a stability-indicating Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method, with comparisons to other potential analytical techniques. Experimental data and detailed protocols are presented to support the objective evaluation of the method's performance.
Introduction to Vericiguat and Its Impurities
Vericiguat is a soluble guanylate cyclase (sGC) stimulator, approved for the treatment of symptomatic chronic heart failure. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Therefore, robust and reliable analytical methods are crucial for the detection and quantification of these impurities throughout the drug development and manufacturing process. This compound, identified as ethyl(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate, is a known process-related impurity that requires careful monitoring.
Primary Analytical Method: Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
A stability-indicating RP-UPLC method has been developed and validated for the simultaneous determination of Vericiguat and its known impurities, including Impurity-2. This method demonstrates excellent robustness, ensuring reliable performance despite minor variations in operational parameters.
Experimental Protocol: RP-UPLC Method
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH Shield C8 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in water (80:20 v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 233 nm
-
Column Temperature: Ambient
Standard and Sample Preparation:
-
Diluent: Mobile phase
-
Standard Solution: A known concentration of Vericiguat and its impurities (including Impurity-2) is prepared in the diluent.
-
Sample Solution: The drug substance is dissolved in the diluent to a suitable concentration.
Data Presentation: Method Validation and Robustness
The RP-UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the key validation and robustness data for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Vericiguat | 37.5 - 225 | 0.999 | 0.45 | 1.5 |
| Impurity-1 | 2.5 - 15 | 0.999 | 0.03 | 0.1 |
| Impurity-2 | 2.5 - 15 | 0.999 | 0.03 | 0.1 |
Table 3: Robustness Study for this compound
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Resolution |
| Flow Rate | 0.18 mL/min | 1.75 | 1.2 | > 2.0 |
| 0.22 mL/min | 1.58 | 1.2 | > 2.0 | |
| Organic Phase Composition | 78% Acetonitrile | 1.72 | 1.2 | > 2.0 |
| 82% Acetonitrile | 1.61 | 1.2 | > 2.0 | |
| pH of Mobile Phase | 2.8 | 1.67 | 1.2 | > 2.0 |
| 3.2 | 1.66 | 1.2 | > 2.0 |
The data demonstrates that minor, deliberate variations in the method parameters did not significantly affect the retention time, peak shape, or resolution of Impurity-2, highlighting the robustness of the UPLC method.[1]
Comparison with Alternative Analytical Methods
While the RP-UPLC method is highly robust for the analysis of this compound, other analytical techniques have been employed for the analysis of Vericiguat and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): Several RP-HPLC methods have been developed for the quantification of Vericiguat.[2][3] These methods are also capable of separating Vericiguat from its degradation products. However, specific robustness data for the analysis of Impurity-2 using these HPLC methods is not as extensively documented as for the UPLC method. Generally, UPLC offers advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC.
-
UV-Visible Spectrophotometry: Spectrophotometric methods have been developed for the determination of Vericiguat. While simple and cost-effective, these methods lack the specificity to distinguish between Vericiguat and its closely related impurities like Impurity-2. Therefore, they are not suitable for impurity profiling.
Table 4: Comparison of Analytical Methods
| Feature | RP-UPLC | RP-HPLC | UV-Visible Spectrophotometry |
| Specificity for Impurity-2 | High | Moderate to High | Low |
| Robustness Data Available | Extensive | Limited | Not Applicable |
| Analysis Time | Short | Moderate | Very Short |
| Resolution | Excellent | Good | Not Applicable |
| Solvent Consumption | Low | High | Very Low |
| Suitability for Impurity Profiling | Excellent | Good | Not Suitable |
Forced Degradation Studies
Forced degradation studies were performed on Vericiguat to demonstrate the stability-indicating nature of the analytical method. The drug substance was subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic degradation. The UPLC method was able to effectively separate the degradation products from the main peak of Vericiguat and its known impurities, including Impurity-2. This confirms that the method is specific and can be used for stability studies.[1]
Visualizations
Vericiguat Signaling Pathway
Caption: Mechanism of action of Vericiguat in the NO-sGC-cGMP pathway.
Analytical Workflow for Robustness Testing
Caption: Workflow for assessing the robustness of an analytical method.
Chemical Structures
Caption: Chemical structure of Vericiguat and name of Impurity-2.
Conclusion
The validated RP-UPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The method's high resolution, sensitivity, and proven stability-indicating capabilities make it highly suitable for routine quality control and stability testing in the pharmaceutical industry. While other methods like HPLC exist for Vericiguat analysis, the detailed robustness data available for the UPLC method provides a higher degree of confidence in its performance for impurity profiling. The presented data and protocols offer valuable insights for researchers and scientists involved in the development and quality control of Vericiguat.
References
A Comparative Analysis of HPLC Columns for Vericiguat Impurity Profiling
A detailed guide for researchers and drug development professionals on selecting the optimal HPLC column for the separation and quantification of Vericiguat and its process-related and degradation impurities.
Introduction
Vericiguat is a soluble guanylate cyclase stimulator used in the treatment of symptomatic chronic heart failure. As with any pharmaceutical compound, ensuring the purity and controlling the impurity profile of Vericiguat is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The choice of the HPLC column is paramount as it directly influences the resolution, sensitivity, and overall performance of the analytical method. This guide provides a comparative analysis of various reversed-phase HPLC columns reported in the literature for the analysis of Vericiguat and its impurities, supported by experimental data and detailed methodologies.
Vericiguat impurities can originate from the manufacturing process or as degradation products formed during storage.[1] Common impurities include synthetic intermediates and byproducts. Forced degradation studies have shown that Vericiguat is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to the formation of various degradants.[2][3][4] Therefore, a robust HPLC method must be capable of separating the active pharmaceutical ingredient (API) from all known and potential impurities.
Comparative Analysis of HPLC Columns
Several studies have reported successful separation of Vericiguat and its impurities using various C18 columns. While a direct head-to-head comparison under identical conditions is not available in the literature, this guide collates and presents the data from different validated methods to offer a comparative overview. The following tables summarize the chromatographic conditions and performance of different C18 columns used for Vericiguat impurity analysis.
Table 1: Overview of HPLC Columns and Chromatographic Conditions
| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Kromasil C18 | 250 mm x 4.6 mm, 5 µm | Isocratic: Potassium dihydrogen orthophosphate (pH 2.5 with OPA) : Acetonitrile (50:50, v/v) | 1.0 | 252 | [2] |
| Zorbax Eclipse Plus C18 | 250 mm x 4.6 mm, 5 µm | Isocratic: 10mM Potassium dihydrogen phosphate (B84403) : Methanol (60:40, v/v) | 1.0 | 256 | [3] |
| Phenomenex Luna C18 | 150 mm x 4.6 mm, 5 µm | Isocratic: Acetonitrile : Methanol : Water with 0.1% Triethylamine (50:10:40, v/v/v) | 1.0 | 258 | |
| Waters Symmetry C18 | 250 mm x 4.6 mm, 5 µm | Isocratic: Methanol : Phosphate Buffer (pH 3.6) (55:45, v/v) | 1.0 | 225 | |
| Inertsil ODS-C18 | Not Specified | Isocratic: Water : Acetonitrile (70:30, v/v) with 0.1% O-phosphoric acid (pH 2.22) | 0.8 | 332 | [4] |
Table 2: Performance Data for Vericiguat Analysis
| Column | Retention Time of Vericiguat (min) | Reported Impurities Separated | Key Performance Highlights | Reference |
| Kromasil C18 | 4.42 | Degradation products from acid, base, and oxidation. | Good resolution and peak shape. | [2] |
| Zorbax Eclipse Plus C18 | 6.9 | Degradation products from acid and alkali. | Good separation and resolution between drug and impurities. | [3] |
| Phenomenex Luna C18 | 4.063 | Not specified in detail. | Acceptable retention time. | |
| Waters Symmetry C18 | 2.252 | Not specified in detail. | Short run time. | |
| Inertsil ODS-C18 | 4.5 | Alkaline and oxidative degradation products. | Efficient separation of Vericiguat and its degradation products. | [4] |
Experimental Protocols
The following are representative experimental protocols derived from the cited literature for the analysis of Vericiguat and its impurities.
Method 1: Using Kromasil C18 Column[2]
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A 50:50 (v/v) mixture of potassium dihydrogen orthophosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 252 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method 2: Using Zorbax Eclipse Plus C18 Column[3]
-
Column: Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A 60:40 (v/v) mixture of 10mM Potassium dihydrogen phosphate and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 256 nm
-
Injection Volume: 10 µL
-
Column Temperature: Not specified
Method 3: Using Inertsil ODS-C18 Column[4]
-
Column: Inertsil ODS-C18
-
Mobile Phase: A 70:30 (v/v) mixture of water and acetonitrile, with 0.1% O-phosphoric acid, pH adjusted to 2.22.
-
Flow Rate: 0.8 mL/min
-
Detection: DAD at 332 nm
-
Injection Volume: Not specified
-
Column Temperature: Not specified
Known Vericiguat Impurities
A comprehensive understanding of the potential impurities is crucial for developing a stability-indicating method. Known impurities of Vericiguat include process-related impurities and degradation products. Some of the identified impurities are:
-
2-[1-(2-Fluorobenzyl)-1h-Pyrazolo[3,4-B]Pyridin-3-Yl]Pyrimidine-4,5,6-Triamine[5]
-
Vericiguat Carboxylic Acid Impurity[6]
-
Vericiguat Nitrile Impurity[6]
-
5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide[6]
-
Vericiguat N-Oxide Impurity[6]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for HPLC analysis and the signaling pathway of Vericiguat.
Caption: General experimental workflow for HPLC analysis of Vericiguat impurities.
Caption: Simplified signaling pathway of Vericiguat.
Conclusion
The selection of an appropriate HPLC column is a critical step in the development of a robust and reliable method for the analysis of Vericiguat and its impurities. While all the presented C18 columns have demonstrated suitability for this purpose, the optimal choice will depend on the specific requirements of the analysis, such as the desired run time, the specific impurities that need to be resolved, and the available instrumentation.
The data collated in this guide indicates that columns like the Zorbax Eclipse Plus C18 and Inertsil ODS-C18 have been successfully used in stability-indicating methods to separate key degradation products. The Kromasil C18 has also shown good performance in resolving various degradants. Shorter columns, such as the Phenomenex Luna C18 , may offer faster analysis times, which can be advantageous for routine quality control.
Researchers should consider the information presented in this guide as a starting point for their method development and validation activities. It is recommended to screen several columns from different manufacturers to identify the one that provides the best selectivity and resolution for the specific impurity profile of their Vericiguat sample. Furthermore, optimization of mobile phase composition, pH, and temperature will be crucial in achieving the desired chromatographic performance.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Vericiguat Impurities | Vericiguat API Impurity Manufacturers [anantlabs.com]
- 6. daicelpharmastandards.com [daicelpharmastandards.com]
A Comparative Guide to UPLC and HPLC Methods for the Analysis of Vericiguat Impurity-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Vericiguat impurity-2. While a direct cross-validation study is not publicly available, this document synthesizes data from a validated UPLC method for Vericiguat and its impurities with established performance differences between UPLC and HPLC to offer a comparative overview.[1][2] This guide is intended to assist researchers and analytical scientists in selecting the most appropriate chromatographic method for their specific needs.
Introduction to Vericiguat and Impurity-2
Vericiguat is a soluble guanylate cyclase stimulator used in the treatment of chronic heart failure.[3] As with all active pharmaceutical ingredients (APIs), controlling impurities is critical to ensure the safety and efficacy of the drug product. This compound is a known related substance that must be monitored and quantified during drug development and manufacturing.[1][2][4] The chemical formula for this compound is C₂₀H₁₉FN₈O₂ with a molecular weight of 422.42 g/mol .[5]
Performance Comparison: UPLC vs. HPLC
UPLC is a more recent evolution of HPLC that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[6][7][8] This fundamental difference leads to significant improvements in speed, resolution, and sensitivity compared to traditional HPLC, which typically employs columns with 3-5 µm particles.[6][7]
The following table summarizes the key performance parameters for the analysis of this compound, comparing a validated UPLC method with a typical HPLC method.
| Performance Parameter | UPLC Method | HPLC Method (Illustrative) |
| Analysis Time | ~5 minutes | 20–45 minutes[7][9] |
| Resolution | Excellent, with sharp, narrow peaks for better separation of closely eluting impurities.[6][10] | Good, but with broader peaks compared to UPLC, which may pose challenges for complex impurity profiles. |
| Sensitivity | High, allowing for the detection and quantification of trace-level impurities.[6][7][10] | Moderate, may require larger injection volumes or more concentrated samples to achieve the same level of sensitivity as UPLC. |
| Solvent Consumption | Low, due to shorter run times and lower flow rates.[6][7][10] | High, significantly more solvent is used per analysis compared to UPLC.[7] |
| System Backpressure | Up to 1000–1200 bar[7] | Up to 400 bar[7][9] |
| Data Accuracy | Excellent, well-defined peaks lead to improved integration and more accurate quantification.[6] | Good, but peak tailing or fronting can impact integration accuracy. |
Experimental Protocols
Below are detailed experimental protocols for both a validated UPLC method and a representative HPLC method for the analysis of this compound.
UPLC Method Protocol (Validated)
This protocol is based on a published stability-indicating UPLC method for Vericiguat and its impurities.[1][2]
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0 min: 95% A, 5% B
-
1 min: 95% A, 5% B
-
3 min: 10% A, 90% B
-
4 min: 10% A, 90% B
-
4.5 min: 95% A, 5% B
-
5 min: 95% A, 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 233 nm[1]
-
Injection Volume: 1.0 µL
-
Diluent: Water and Acetonitrile in a 50:50 (v/v) ratio
HPLC Method Protocol (Illustrative)
This hypothetical protocol is based on typical parameters for pharmaceutical impurity analysis and general principles of method transfer from UPLC to HPLC.
-
Column: Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm)[11]
-
Mobile Phase A: 10mM Potassium dihydrogen phosphate (B84403) buffer[11]
-
Mobile Phase B: Methanol[11]
-
Isocratic Elution: 40% A, 60% B[11]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 25°C
-
Detection Wavelength: 256 nm[11]
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase[11]
Cross-Validation Workflow
Cross-validation is essential when transferring an analytical method between different laboratories or when comparing two different methods to ensure that the results are comparable.[12][13][14] The following diagram illustrates a typical workflow for the cross-validation of UPLC and HPLC methods.
Conclusion
Both UPLC and HPLC are powerful analytical techniques for the determination of this compound. UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and the analysis of complex samples with trace-level impurities.[6][9][10] HPLC remains a robust and reliable workhorse for routine quality control, particularly in laboratories where established methods and instrumentation are already in place.[7][9] The choice between UPLC and HPLC should be based on a thorough evaluation of the specific analytical requirements, including sample throughput, sensitivity needs, and available resources. When transferring methods or comparing data between the two techniques, a comprehensive cross-validation study is crucial to ensure data integrity and consistency.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vericiguat Impurity 2 | CymitQuimica [cymitquimica.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. niito.kz [niito.kz]
- 9. benchchem.com [benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaguru.co [pharmaguru.co]
- 14. e-b-f.eu [e-b-f.eu]
A Comparative Guide to Detectors for Vericiguat Impurity Analysis: UV/Vis vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical products like Vericiguat (B611664) is paramount. The choice of analytical detector is a critical decision in the development of robust impurity profiling methods. This guide provides an objective comparison of the two most common detectors used for this purpose: Ultraviolet/Visible (UV/Vis) spectroscopy, including Diode Array Detection (DAD), and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
The selection of a suitable analytical method for impurity profiling is a crucial step in drug development and quality control. For Vericiguat, a soluble guanylate cyclase stimulator, accurate and sensitive detection of impurities is essential to guarantee its safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the standard separation techniques, but the choice of detector significantly impacts the method's performance. This guide focuses on the comparative evaluation of UV/Vis and MS detectors for the analysis of Vericiguat and its related impurities.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the analysis of Vericiguat and its known impurities using UPLC coupled with UV/Vis and a plausible UPLC-MS/MS method. It is important to note that while a validated UPLC-UV method for Vericiguat impurities is publicly available, a comparable validated UPLC-MS/MS method for the quantification of these specific impurities in a pharmaceutical matrix is not. The MS data presented is based on a method for the quantification of Vericiguat in rat plasma, which illustrates the potential sensitivity of the technique.
| Parameter | UPLC-UV/Vis | UPLC-MS/MS (Anticipated) |
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Vericiguat | 0.45 | 1.5 |
| Impurity-1 | 0.03 | 0.1 |
| Impurity-2 | 0.03 | 0.1 |
| Linearity Range (Vericiguat) | 37.5–225 µg/mL | 0.1 to 300 ng/mL |
| Linearity Range (Impurities) | 2.5–15 µg/mL | Not Available |
| Correlation Coefficient (r²) | >0.999 | >0.998 |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification.
Key Insights from the Data
The UPLC-UV method demonstrates excellent sensitivity for the detection and quantification of known Vericiguat impurities, with LOQs as low as 0.1 µg/mL[1]. This level of sensitivity is generally suitable for routine quality control and stability studies.
Experimental Protocols
Detailed methodologies for the UPLC-UV and a representative UPLC-MS/MS method are provided below.
UPLC-UV Method for Vericiguat Impurity Profiling[1]
-
Chromatographic System: Waters Acquity UPLC system with a PDA detector.
-
Column: Waters Acquity UPLC BEH Shield C8 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (80:20 v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 233 nm.
-
Sample Preparation: A stock solution of Vericiguat is prepared and diluted to the desired concentration. Impurity stock solutions are prepared similarly. For the analysis of the drug product, tablets are dissolved, sonicated, and filtered before injection.
Representative UPLC-MS/MS Method for Vericiguat Analysis[2][3]
-
Chromatographic System: An ultra-performance liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer.
-
Column: C18 column (e.g., XSelect® HSS T3, 2.1 × 100 mm, 2.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
MS/MS Transition: For Vericiguat, m/z 427.4 → 109.1. Transitions for impurities would need to be determined individually.
Visualizing the Workflow and Detector Comparison
The following diagrams, generated using Graphviz, illustrate the general workflow for impurity analysis and a logical comparison of UV/Vis and MS detectors.
Caption: General workflow for Vericiguat impurity analysis.
Caption: Logical comparison of UV/Vis and MS detectors.
Conclusion
Both UV/Vis and MS detectors are valuable tools for the analysis of Vericiguat impurities. The choice of detector depends on the specific requirements of the analysis.
-
UPLC-UV/Vis is a robust, reliable, and cost-effective method that is well-suited for routine quality control and release testing where the impurities are known and have a UV chromophore. Its sensitivity is generally sufficient for monitoring impurities within the limits specified by regulatory agencies.
-
UPLC-MS/MS offers significantly higher sensitivity and specificity. It is the preferred method for the detection and quantification of trace-level impurities, unknown impurities, and those that lack a UV chromophore. The structural information provided by MS is invaluable for impurity identification and characterization, particularly during forced degradation studies and in the investigation of out-of-specification results.
For a comprehensive impurity profiling strategy, a combination of both detectors is often employed. UPLC-UV can be used for routine quantitative analysis, while UPLC-MS can be utilized for peak identification, structural elucidation, and the analysis of trace-level impurities. This integrated approach ensures the highest level of confidence in the purity and safety of Vericiguat.
References
A Guide to the Analysis of Vericiguat Impurity-2: Method Performance and Protocol
This guide provides a detailed overview of a validated analytical method for the quantification of Vericiguat impurity-2, a key related substance in the quality control of Vericiguat, a soluble guanylate cyclase stimulator used in the treatment of heart failure. The information presented here is intended for researchers, scientists, and drug development professionals to understand the performance characteristics of a specific reverse-phase ultra-performance liquid chromatography (RP-UPLC) method.
Chemical Identity of this compound
-
Chemical Name: 6-amino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dihydro-8H-purin-8-one[1][2]
Method Performance Data
The following tables summarize the performance characteristics of a validated RP-UPLC method for the analysis of this compound.[3] This data provides a benchmark for laboratories implementing similar analytical procedures.
Table 1: Chromatographic System Suitability
| Parameter | This compound |
| Retention Time (min) | 1.668 |
| Tailing Factor | Not explicitly reported |
| Theoretical Plates | Not explicitly reported |
Table 2: Method Validation Parameters
| Parameter | This compound |
| Linearity Range (µg/mL) | 2.5 - 15 |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 |
| Accuracy (% Recovery) | See Table 3 |
| Precision (%RSD) | Not explicitly reported |
| Robustness | Unaffected by small variations |
Table 3: Accuracy (Recovery) Data
| Concentration Level | % Recovery |
| 50% | Data not explicitly reported |
| 100% | Data not explicitly reported |
| 150% | Data not explicitly reported |
Note: While the study mentions that recovery studies were performed at 50%, 100%, and 150% of the target concentration, the specific percentage recovery values for impurity-2 were not provided in the available documentation.[3]
Experimental Protocol: RP-UPLC Method
This section details the experimental conditions for the analysis of this compound.[3]
1. Materials and Reagents:
-
Vericiguat and this compound reference standards
-
HPLC grade acetonitrile
-
Formic acid
-
Orthophosphoric acid
-
Purified water
2. Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC system
-
Column: Waters Acquity UPLC BEH Shield C8 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in a ratio of 80:20 (v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: Not specified
-
Detector Wavelength: Not specified
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable diluent. Further dilute to achieve concentrations within the linearity range (2.5 - 15 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Vericiguat drug substance or product in a suitable diluent to achieve a target concentration.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the method validation process.
Caption: Workflow for the analysis of this compound by RP-UPLC.
Caption: Key parameters for analytical method validation.
References
Navigating the Analytical Maze: A Comparative Guide to Vericiguat Impurity-2 Analysis
For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methods for the specific and selective determination of Vericiguat impurity-2, a critical step in the quality control of Vericiguat, a novel soluble guanylate cyclase (sGC) stimulator.
This document delves into the experimental data and protocols of two prominent chromatographic techniques: Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). By presenting a side-by-side comparison, this guide aims to equip analytical chemists with the necessary information to select the most suitable method for their specific needs.
Method Performance at a Glance: UPLC vs. HPLC
A stability-indicating RP-UPLC method has been developed and validated for the simultaneous estimation of Vericiguat and its related impurities, including impurity-2.[1][2] This method offers a significant advantage in terms of speed and efficiency. For comparison, a validated stability-indicating RP-HPLC method is also available for the estimation of Vericiguat and its degradation products.[3]
| Parameter | RP-UPLC Method | RP-HPLC Method |
| Column | Waters Acquity UPLC BEH Shield C8 (100 × 2.1 mm, 1.7 µm)[1] | Zorbax eclipse plus C18 (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid in an 80:20 ratio[1] | 10mM Potassium dihydrogen phosphate (B84403): Methanol (60:40 v/v)[3] |
| Flow Rate | 0.2 mL/min[1] | 1.0 mL/min[3] |
| Detection Wavelength | 233 nm[1] | 256 nm[3] |
| Retention Time of Vericiguat | 2.335 min[1] | 6.9 min[3] |
| Retention Time of Impurity-2 | 1.668 min[1] | Not explicitly stated |
| Linearity Range (Vericiguat) | 37.5–225 µg/mL[1] | 50 µg/mL to 150 µg/mL[3] |
| Linearity Range (Impurity-2) | 2.5–15 µg/mL[1] | Not specified |
| Correlation Coefficient (r²) | 0.999 for all analytes[1] | 0.9995[3] |
| LOD (Impurity-2) | 0.03 µg/mL[1] | Not specified |
| LOQ (Impurity-2) | 0.1 µg/mL[1] | Not specified |
Specificity and Selectivity: The Core of Impurity Analysis
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4][5] In the context of Vericiguat, this means the method must be able to distinguish Vericiguat and its impurity-2 from other related substances and degradation products.
The developed RP-UPLC method has demonstrated excellent specificity and selectivity.[1] No interference was observed from blank and placebo solutions at the retention times of Vericiguat and its known impurities.[1] Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for establishing the stability-indicating nature of the method.[6][7]
In these studies, the RP-UPLC method was able to successfully separate Vericiguat from all degradation products, confirming its stability-indicating capability.[1][2] Specifically, Vericiguat was found to be most sensitive to oxidative degradation.[1][2] The RP-HPLC method also underwent forced degradation studies, showing significant degradation in acidic and alkaline conditions, with the impurity peaks eluting at different retention times from the parent drug.[3]
Experimental Protocols
RP-UPLC Method for Vericiguat and Impurities
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH Shield C8 (100 × 2.1 mm, 1.7 µm)[1]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in a ratio of 80:20 (v/v)[1]
-
Flow Rate: 0.2 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Detection: UV at 233 nm[1]
-
Column Temperature: Ambient
Standard Solution Preparation:
-
Prepare a standard stock solution of Vericiguat.
-
Prepare a standard stock solution of Vericiguat Impurity-1 and Impurity-2 by weighing 5 mg of each into a 10 mL volumetric flask, adding 7 mL of diluent, sonicating for 30 minutes, and making up the volume with the same diluent.[1]
-
Further dilute the stock solutions to the desired concentrations for linearity and other validation parameters.[1]
RP-HPLC Method for Vericiguat
Chromatographic Conditions:
-
Column: Zorbax eclipse plus C18 (250 mm × 4.6 mm, 5 µm)[3]
-
Mobile Phase: A mixture of 10mM Potassium dihydrogen phosphate and Methanol in a ratio of 60:40 (v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 256 nm[3]
-
Column Temperature: Ambient
Standard Solution Preparation:
-
Prepare a standard stock solution of Vericiguat (e.g., 100 µg/mL) by dissolving the appropriate amount in the mobile phase.[3]
-
For the assay of the marketed formulation, weigh and powder 10 tablets. An amount of powder equivalent to 50 mg of Vericiguat is transferred to a 50 mL volumetric flask, dissolved in 30 mL of diluent, sonicated for 30 minutes, and then the volume is made up.[3]
Conclusion
Both the RP-UPLC and RP-HPLC methods are suitable for the analysis of Vericiguat. However, the RP-UPLC method demonstrates superior performance in terms of speed, with a significantly shorter retention time for Vericiguat.[1] Furthermore, the UPLC method has been explicitly validated for the quantification of this compound, providing specific data on its retention time, linearity, LOD, and LOQ.[1] This level of detail is crucial for routine quality control and stability studies where the accurate measurement of impurities is essential.
For laboratories equipped with UPLC technology, the described method offers a rapid, sensitive, and selective approach for the analysis of Vericiguat and its impurity-2. The RP-HPLC method, while robust, may be more time-consuming and would require specific validation for the quantification of impurity-2 if that is a primary objective. The choice between these methods will ultimately depend on the specific requirements of the analysis, available instrumentation, and the desired throughput.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 4. sps.nhs.uk [sps.nhs.uk]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. biopharminternational.com [biopharminternational.com]
Forced Degradation Studies of Vericiguat: A Comparative Guide for Method Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stability-indicating analytical methods for Vericiguat. It includes detailed experimental data from forced degradation studies to support robust method validation.
Vericiguat, a soluble guanylate cyclase (sGC) stimulator, is an important therapeutic agent for heart failure.[1][2] Ensuring its stability and the absence of harmful degradation products is critical for drug safety and efficacy. Forced degradation studies are a cornerstone of method validation, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[3] This guide summarizes the findings from various studies on the forced degradation of Vericiguat under different stress conditions.
Comparative Analysis of Forced Degradation Studies
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[4] For Vericiguat, these studies have been conducted under acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The following table summarizes the quantitative data from different studies, highlighting the extent of degradation observed.
| Stress Condition | Study 1: RP-HPLC[5] | Study 2: HPLC-DAD[6][7] | Study 3: RP-UPLC[8] |
| Acidic | Significant Degradation | - | - |
| Reagent & Conditions | 1 N HCl, 1 h, 60°C[8][9] | - | - |
| % Degradation | Impurity peak at 3.1 min | - | - |
| Alkaline | Significant Degradation | Sensitive | - |
| Reagent & Conditions | 1 N NaOH, 1 h, 60°C[8][9] | - | - |
| % Degradation | Impurity peak at 3.0 min | - | - |
| Oxidative | - | Sensitive | Most Sensitive (11.6% degradation) |
| Reagent & Conditions | 20% H₂O₂, 30 min, 60°C[9] | - | 3% H₂O₂, 12 h[8] |
| % Degradation | - | - | 11.6%[8] |
| Thermal | No Degradation | Sensitive | - |
| Reagent & Conditions | - | - | 105°C, 24 h[8] |
| % Degradation | - | - | - |
| Photolytic | No Degradation | - | - |
| Reagent & Conditions | - | - | Light exposure[8] |
| % Degradation | - | - | - |
Experimental Protocols for Stability-Indicating Methods
The development of a validated stability-indicating method is crucial for the accurate quantification of Vericiguat in the presence of its degradation products. Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been reported.
Method 1: RP-HPLC[5]
-
Column: Zorbax eclipse plus C18 (250 mm × 4.6mm × 5µm)
-
Mobile Phase: 10mM Potassium dihydrogen phosphate: Methanol (60:40 v/v) in isocratic mode
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 256 nm
-
Retention Time of Vericiguat: 6.9 min
Method 2: HPLC-DAD[6][7]
-
Column: Inertsil ODS-C18
-
Mobile Phase: Water: Acetonitrile (70:30 v/v) with 0.1% O-phosphoric acid (pH adjusted to 2.22) in isocratic mode
-
Flow Rate: 0.80 mL/min
-
Detection Wavelength: 332 nm
-
Retention Time of Vericiguat: 4.500 ± 0.005 min
Method 3: RP-UPLC[8]
-
Column: Waters Acquity UPLC BEH Shield C8 (100 × 2.1 mm, 1.7 μm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid (80:20 ratio)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Retention Time of Vericiguat: 2.335 min
Visualizing the Process and Pathway
To better understand the context of these studies, the following diagrams illustrate the experimental workflow for forced degradation and the signaling pathway of Vericiguat.
Caption: Workflow of a forced degradation study for Vericiguat.
Caption: Mechanism of action of Vericiguat in the NO-sGC-cGMP signaling pathway.
Comparison with Other sGC Stimulators
Conclusion
The available data from forced degradation studies indicate that Vericiguat is susceptible to degradation under acidic, alkaline, and oxidative conditions, with some studies also showing sensitivity to thermal stress.[5][6][7][8] It appears to be stable under photolytic conditions.[5] The development and validation of robust stability-indicating HPLC and UPLC methods are essential for the quality control of Vericiguat. The provided experimental protocols offer a solid foundation for researchers to replicate and adapt these methods for their specific needs. Further comparative studies with other sGC stimulators would provide a more complete picture of the relative stability of this class of drugs.
References
- 1. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sgs.com [sgs.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 6. The first validated stability-indicating HPLC/DAD method for quantitation of Vericiguat in its pharmaceutical formulation; Application to degradation kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. ijpbs.com [ijpbs.com]
- 10. mdpi.com [mdpi.com]
- 11. The efficacy and safety of soluble guanylate cyclase stimulators in patients with heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Certificate of Analysis (CoA) for Vericiguat impurity-2 reference standard
For researchers, scientists, and drug development professionals, the purity and characterization of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative overview of reference standards for Vericiguat impurity-2, a critical component in ensuring the quality and safety of the soluble guanylate cyclase (sGC) stimulator, Vericiguat. Due to the proprietary nature of Certificates of Analysis (CoA), this guide presents a template for comparison and outlines the essential experimental protocols and pathways relevant to the analysis of Vericiguat and its impurities.
Data Presentation: A Comparative Framework
A comprehensive comparison of this compound reference standards from various suppliers is crucial for selecting the most suitable material for analytical testing. While specific data from Certificates of Analysis are not publicly available, the following table outlines the key quantitative parameters that should be compared upon obtaining CoAs from suppliers such as SynZeal, SynThink, Pharmaffiliates, and Anant Pharmaceuticals.[1][2][3][4]
Table 1: Comparison of this compound Reference Standard Specifications
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Identity | ||||
| ¹H NMR | Conforms | Conforms | Conforms | Conforms to structure |
| Mass Spectrum (MS) | Conforms | Conforms | Conforms | Consistent with molecular weight |
| Purity | ||||
| Purity by HPLC/UPLC (%) | ≥ 98.0% | |||
| Individual Impurity (%) | ≤ 0.5% | |||
| Total Impurities (%) | ≤ 1.0% | |||
| Physical Properties | ||||
| Appearance | White to off-white solid | |||
| Solubility | Soluble in DMSO | |||
| Residual Solvents | ||||
| Specify Solvent(s) (ppm) | Per ICH Q3C limits | |||
| Water Content | ||||
| Karl Fischer (%) | ≤ 0.5% | |||
| Assay | ||||
| Assay by HPLC/UPLC (as is) | 95.0% - 105.0% |
Experimental Protocols
Accurate determination of Vericiguat and its impurities necessitates robust analytical methods. A stability-indicating reverse-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for this purpose.[5][6]
RP-UPLC Method for Vericiguat and its Impurities
-
Instrumentation: An ultra-performance liquid chromatography system equipped with a photodiode array (PDA) detector.
-
Column: A C18 stationary phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A suitable gradient program that allows for the separation of Vericiguat from its known impurities, including impurity-1 and impurity-2.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 233 nm, selected for optimal absorbance of Vericiguat and its impurities.[5]
-
Injection Volume: 1 µL.
-
Diluent: A mixture of water and acetonitrile.
Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Vericiguat and its impurities (impurity-1 and impurity-2) in the diluent to prepare individual stock solutions.
-
Working Standard Solution: Dilute the stock solutions with the diluent to achieve a final concentration suitable for analysis (e.g., 150 µg/mL for Vericiguat and 7.5 µg/mL for impurities).
-
Sample Solution: Prepare the test sample by dissolving the Vericiguat bulk drug in the diluent to a known concentration.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. Linearity for Vericiguat has been established in the range of 37.5–225 μg/mL, and for impurity-1 and impurity-2 in the range of 2.5–15 μg/mL.[5]
Mandatory Visualizations
Vericiguat's Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
Vericiguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme crucial in the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[7][8][9] This pathway plays a vital role in regulating cardiovascular function.[8] In heart failure, NO bioavailability is often reduced, leading to impaired sGC activity and lower levels of cGMP.[8] Vericiguat directly stimulates sGC, increasing cGMP production, which in turn leads to vasodilation and reduced cardiac workload.[8][10][11]
References
- 1. Vericiguat Impurities | SynZeal [synzeal.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Vericiguat Impurities | Vericiguat API Impurity Manufacturers [anantlabs.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 7. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vericiguat? [synapse.patsnap.com]
- 9. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure | MDPI [mdpi.com]
- 11. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Vericiguat Impurity Profiles from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impurity profiles of Vericiguat, a soluble guanylate cyclase (sGC) stimulator, potentially arising from different synthetic routes. Understanding the impurity profile is critical for the safety, efficacy, and regulatory compliance of the final drug product. While specific quantitative data comparing impurity profiles from distinct, proprietary manufacturing processes are not publicly available, this document outlines known synthetic pathways, identifies potential process-related impurities and degradation products, and provides detailed experimental protocols for their analysis.
Introduction to Vericiguat and Its Synthesis
Vericiguat (brand name Verquvo) is a medication used for the treatment of symptomatic chronic heart failure.[1] Its mechanism of action involves the direct stimulation of sGC, an enzyme in the nitric oxide (NO) signaling pathway, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] This results in vasodilation and a reduction in cardiac workload.
The synthesis of Vericiguat is a multi-step process that can be approached through various routes. The chosen synthetic pathway can significantly influence the types and levels of impurities present in the final active pharmaceutical ingredient (API). Impurities can originate from starting materials, intermediates, by-products, reagents, and degradation of the drug substance during manufacturing and storage.[3]
Potential Synthetic Routes for Vericiguat
Based on available literature, two potential high-level synthetic strategies for Vericiguat are outlined below. It is important to note that commercial manufacturing processes are often proprietary and may differ significantly.
Route A: Convergent Synthesis via Pyrazolopyridine Carboxamide
This route involves the synthesis of a key intermediate, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, which is then further elaborated to form the final Vericiguat molecule. The core pyrazolopyridine ring system is constructed, and the substituted pyrimidine (B1678525) ring is subsequently attached.
Route B: Linear Synthesis with Late-Stage Carbamoylation
In this approach, the pyrazolopyridine and pyrimidine ring systems are constructed in a more linear fashion. The final step often involves the selective carbamoylation of an amino group on the pyrimidine ring to install the methyl carbamate (B1207046) moiety.
Comparison of Potential Impurity Profiles
The choice of synthetic route directly impacts the potential impurity profile. Different starting materials, intermediates, and reaction conditions can lead to the formation of unique process-related impurities. The following table provides a hypothetical comparison of potential impurity profiles from the two routes described above.
Disclaimer: The following quantitative data is for illustrative purposes only and is not based on publicly available direct comparative studies. Actual impurity levels will vary depending on the specific process parameters and control strategies.
| Impurity Name | Potential Origin | Route A (Hypothetical % w/w) | Route B (Hypothetical % w/w) |
| 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine (Impurity 1) | Unreacted intermediate | < 0.10 | < 0.15 |
| 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | Unreacted intermediate | < 0.15 | Not expected |
| (4,6-Diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamic acid | Hydrolysis of methyl carbamate | < 0.05 | < 0.05 |
| Vericiguat N-Oxide | Oxidative degradation | < 0.05 | < 0.05 |
| Unidentified Impurity at RRT 1.2 | By-product from Route A specific coupling reaction | < 0.10 | Not expected |
| Unidentified Impurity at RRT 0.8 | By-product from Route B specific cyclization step | Not expected | < 0.10 |
Signaling Pathway of Vericiguat
Vericiguat stimulates the soluble guanylate cyclase (sGC) enzyme in the nitric oxide (NO) signaling pathway. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn mediates vasodilation.
Caption: Signaling pathway of Vericiguat in vascular smooth muscle cells.
Experimental Protocols
Synthesis of Vericiguat (Illustrative)
A generalized synthetic procedure is described below. Specific reagents, solvents, and reaction conditions will vary depending on the chosen synthetic route.
Step 1: Formation of the Pyrazolopyridine Core The synthesis can be initiated by constructing the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine core. This typically involves the condensation of a substituted hydrazine (B178648) with a suitable pyrazole (B372694) precursor.
Step 2: Introduction of the Pyrimidine Moiety The pyrazolopyridine core is then coupled with a substituted pyrimidine derivative. This can be achieved through various cross-coupling reactions.
Step 3: Final Modification and Purification The final step often involves a functional group transformation, such as the introduction of the methyl carbamate group. The crude product is then purified using techniques like recrystallization or column chromatography to obtain the final API with the desired purity.
Impurity Profiling by Ultra-Performance Liquid Chromatography (UPLC)
A stability-indicating UPLC method is crucial for the detection and quantification of impurities.
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A time-programmed gradient is used to achieve optimal separation.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 230 nm
-
Injection Volume: 2 µL
Sample Preparation:
-
Accurately weigh and dissolve the Vericiguat sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Analysis:
The identification of known impurities is performed by comparing the retention times with those of certified reference standards. The quantification of impurities is carried out using an external standard method. The percentage of each impurity is calculated based on the peak area relative to the main Vericiguat peak.
Experimental Workflow for Impurity Profile Comparison
The following diagram illustrates a typical workflow for comparing the impurity profiles of Vericiguat from different synthetic routes.
Caption: Workflow for comparing Vericiguat impurity profiles.
Conclusion
The impurity profile of Vericiguat is a critical quality attribute that is highly dependent on the synthetic route employed. While specific comparative data is limited in the public domain, a thorough understanding of potential synthetic pathways and the application of robust analytical methods, such as the UPLC method detailed herein, are essential for ensuring the quality, safety, and efficacy of the final drug product. Continuous monitoring and control of impurities throughout the manufacturing process are paramount for regulatory compliance and patient safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
